Acecarbromal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUGELZHZOXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058810 | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-66-7 | |
| Record name | Acecarbromal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecarbromal [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acecarbromal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECARBROMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Acecarbromal: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acecarbromal, also known by trade names such as Sedamyl and Abasin, is a sedative and hypnotic agent belonging to the acyclic ureide class of compounds.[1][2] First synthesized in the early 20th century, it has been utilized for its central nervous system depressant effects, primarily in the management of insomnia and anxiety.[1][3] Although its use has declined with the advent of newer pharmaceuticals, a technical understanding of its chemical and pharmacological properties remains pertinent for research into sedative-hypnotic drugs and their mechanisms of action. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound.
Chemical Identity and Structure
This compound is chemically identified as N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide.[4] Its structure features a central urea moiety with acetyl and bromo-diethylacetyl substitutions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | [4] |
| CAS Number | 77-66-7 | [1][4] |
| Molecular Formula | C9H15BrN2O3 | [1][4] |
| Molecular Weight | 279.13 g/mol | [4] |
| Canonical SMILES | CCC(Br)(CC)C(=O)NC(=O)NC(=O)C | [5] |
| InChI Key | SAZUGELZHZOXHB-UHFFFAOYSA-N | [6] |
Physicochemical Properties
This compound is a white to off-white crystalline powder with a slightly bitter taste.[2][6] Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 108-109 °C | [2][7] |
| Solubility | Slightly soluble in water; freely soluble in alcohol and ethyl acetate. | [2][6] |
| XLogP3 | 2.3 | [4] |
Pharmacological Properties
Mechanism of Action
The primary mechanism of action of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][8][9] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[3][8] By binding to a site on the receptor complex, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[3][8] This hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, resulting in a calming and sedative effect.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion. Following oral administration, it is absorbed and distributed to the central nervous system.[8] Metabolism primarily occurs in the liver, where it undergoes biotransformation into more water-soluble metabolites.[8] These metabolites are subsequently excreted by the kidneys.[8] Chronic use of this compound can lead to the accumulation of bromide ions, which may result in a condition known as bromism, characterized by neurological and psychological symptoms.[10]
Experimental Protocols
Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general chemical principles and related literature, the following outlines can be inferred.
Synthesis
A potential synthetic route for this compound involves a multi-step process. A generalized workflow is presented below.
Analysis in Biological Fluids
The quantification of this compound in biological matrices such as plasma or urine would typically involve chromatographic techniques coupled with mass spectrometry. A general workflow for such an analysis is outlined below.
Conclusion
This compound is a historically significant sedative-hypnotic agent whose mechanism of action through the potentiation of GABA-A receptors is well-understood. While its clinical application has diminished, its study continues to provide valuable insights for the development of new central nervous system depressants. The lack of detailed, publicly available experimental protocols highlights a potential area for future research to fully characterize its synthesis, metabolism, and analytical methodologies. This guide serves as a foundational resource for professionals in the fields of pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. openanesthesia.org [openanesthesia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Acecarbromal on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acecarbromal, a sedative and hypnotic agent, is understood to exert its therapeutic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2][3] This guide synthesizes the current understanding of the mechanism of action for this compound and related bromoureide compounds. Due to a lack of specific quantitative binding and electrophysiological data for this compound in the available scientific literature, this document leverages detailed experimental findings from its close structural analog, bromisoval (bromovalerylurea), to provide a comprehensive technical overview.[3][4] The presented data and protocols from studies on bromisoval offer a robust framework for understanding the molecular interactions of this compound with GABA-A receptors. This guide includes detailed experimental methodologies, a summary of quantitative data from related compounds, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction: The GABA-A Receptor and this compound
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission throughout the CNS.[5][6] Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride ion channel opens, leading to an influx of chloride ions into the neuron.[2][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[2][5]
Core Mechanism of Action: Positive Allosteric Modulation
This compound is classified as a positive allosteric modulator (PAM) of the GABA-A receptor.[3] This means that it binds to a site on the receptor that is distinct from the GABA binding site.[3] The binding of this compound is believed to induce a conformational change in the receptor that increases its affinity for GABA.[8] This potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, thereby enhancing the inhibitory postsynaptic currents (IPSCs).[4]
The sedative and hypnotic effects of this compound are a direct consequence of this enhanced neuronal inhibition.[1][2] It is noteworthy that studies on the related compound bromisoval have shown that its modulatory effects are not blocked by flumazenil, a known antagonist of the benzodiazepine binding site on the GABA-A receptor.[4] This suggests that bromoureides like this compound and bromisoval likely bind to a different allosteric site than benzodiazepines.[4]
Signaling Pathway of this compound on GABA-A Receptors
The following diagram illustrates the proposed signaling pathway for this compound's action on the GABA-A receptor.
Quantitative Data (from Bromisoval Studies)
While specific quantitative data for this compound is not available, studies on the structurally similar compound bromisoval provide valuable insights into the expected pharmacological effects.
| Parameter | Compound | Value | Experimental System | Reference |
| Effect on IPSC Decay | Bromisoval | Dose-dependent prolongation | Whole-cell patch-clamp on rat cortical pyramidal neurons | [4] |
| Antagonism by Flumazenil | Bromisoval | No attenuation of prolonged IPSCs | Whole-cell patch-clamp on rat cortical pyramidal neurons | [4] |
Note: IPSC refers to Inhibitory Postsynaptic Current.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the effects of bromoureides on GABA-A receptors, adapted from a study on bromisoval.[4] This protocol can serve as a template for investigating the electrophysiological effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology on Cortical Slices
Objective: To measure the effect of the test compound on GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons.
Materials:
-
Wistar rats (postnatal day 14-21)
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid [aCSF] with modified ion concentrations to reduce excitotoxicity)
-
Recording aCSF (oxygenated)
-
Internal solution for patch pipette (containing a physiological concentration of chloride)
-
Test compound (this compound/Bromisoval) stock solution
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rat in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut coronal slices (e.g., 300 µm thick) containing the cortex using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Identify pyramidal neurons in the desired cortical layer using DIC optics.
-
Establish a whole-cell patch-clamp recording from a selected neuron using a glass micropipette filled with the internal solution.
-
Record sIPSCs in voltage-clamp mode at a holding potential of -70 mV.
-
-
Drug Application:
-
After obtaining a stable baseline recording of sIPSCs for several minutes, apply the test compound (this compound or bromisoval) at various concentrations to the perfusion bath.
-
Record the changes in sIPSC frequency, amplitude, and decay kinetics in the presence of the drug.
-
To test for benzodiazepine site interaction, co-apply flumazenil with the test compound.
-
-
Data Analysis:
-
Detect and analyze sIPSCs using appropriate software.
-
Measure the amplitude, frequency, and decay time constant of sIPSCs before and during drug application.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the whole-cell patch-clamp experiment described above.
Conclusion and Future Directions
This compound, a member of the bromoureide class of sedatives, is understood to act as a positive allosteric modulator of the GABA-A receptor.[3] While direct quantitative data for this compound remains elusive, electrophysiological studies on the closely related compound bromisoval demonstrate a clear potentiation of GABAergic neurotransmission through the prolongation of inhibitory postsynaptic currents.[4] This effect appears to be mediated through a binding site distinct from that of benzodiazepines.[4]
For drug development professionals, the key takeaway is that the bromoureide scaffold offers a means to modulate the GABA-A receptor. However, a significant concern with chronic use of these compounds is the risk of bromide toxicity, or "bromism".[3] Future research should focus on conducting detailed binding and electrophysiological studies specifically with this compound to quantify its affinity and potency at various GABA-A receptor subunit combinations. Furthermore, the development of novel sedative-hypnotics based on a similar mechanism but lacking the bromine moiety could represent a promising avenue for creating safer therapeutic agents.[3] The experimental protocols and mechanistic framework provided in this guide offer a solid foundation for such future investigations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carbromal? [synapse.patsnap.com]
- 8. What is the mechanism of Bromisoval? [synapse.patsnap.com]
Navigating the CNS Depressant Landscape: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acecarbromal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acecarbromal, a historical sedative-hypnotic agent of the bromoureide class, offers a valuable case study in the principles of central nervous system (CNS) depressant pharmacology. While its clinical use has largely been superseded by newer agents with more favorable safety profiles, an understanding of its pharmacokinetic and pharmacodynamic properties remains relevant for the development of novel therapeutics targeting the γ-aminobutyric acid (GABA) system. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, metabolic pathways, and the experimental protocols used to characterize its effects. Due to the limited availability of contemporary research, this guide synthesizes established knowledge and data from related compounds to present a cohesive analysis. A key takeaway is the significant risk of bromide toxicity, or "bromism," associated with chronic use, a factor that ultimately led to its decline in therapeutic prominence.
Introduction
This compound, also known as acetylcarbromal, is a ureide derivative that was historically used for its sedative and hypnotic properties in the management of insomnia and anxiety.[1] Structurally related to the barbiturates, it exerts its effects on the central nervous system to produce a state of calm and to induce sleep.[1] Despite its initial therapeutic applications, concerns over its potential for dependence and the cumulative toxicity associated with the bromide ion have led to a significant decline in its use.[2] This document serves as a technical resource for researchers and drug development professionals, detailing the known pharmacokinetic and pharmacodynamic characteristics of this compound and the methodologies for their evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is CNS depression, leading to sedation and hypnosis. This is achieved through the modulation of the major inhibitory neurotransmitter system in the brain.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound's mechanism of action is centered on its interaction with the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission.[3][4]
-
GABA-A Receptor Function: The GABA-A receptor is a pentameric protein complex that forms a chloride ion (Cl-) channel.[5] When the endogenous ligand, GABA, binds to the receptor, it triggers a conformational change that opens the channel, allowing Cl- ions to flow into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[3][4]
-
Allosteric Modulation by this compound: this compound acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor complex that is distinct from the GABA binding site.[4] This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening. The potentiation of GABAergic neurotransmission results in a greater overall inhibitory tone in the CNS, leading to the observed sedative and hypnotic effects.[3][4] This mechanism is analogous to that of other CNS depressants like benzodiazepines and barbiturates, although the specific binding sites and molecular interactions may differ.[3]
Figure 1: Mechanism of action of this compound at the GABA-A receptor.
Therapeutic Effects and Side Effects
The primary therapeutic effects of this compound are sedation and hypnosis. However, its use is associated with a range of side effects, which are summarized in the table below.
| Category | Effects |
| Therapeutic Effects | Sedation, Hypnosis, Anxiolysis |
| Common Side Effects | Drowsiness, Dizziness, Confusion, Motor Incoordination |
| Serious Adverse Effects | Respiratory Depression (especially in high doses or with other CNS depressants), Bromism (with chronic use) |
Table 1: Therapeutic Effects and Side Effects of this compound
A significant concern with prolonged use of this compound is the risk of bromism , a state of bromide toxicity resulting from the accumulation of bromide ions in the body following the drug's metabolism.[2] Symptoms of bromism can range from dermatological and gastrointestinal disturbances to severe neuropsychiatric manifestations such as memory loss, confusion, hallucinations, and delirium.[2]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is sparse in contemporary scientific literature. The information available is largely qualitative. The following table summarizes the known pharmacokinetic properties of this compound.
| PK Parameter | Description |
| Absorption | Administered orally and absorbed from the gastrointestinal tract.[3] |
| Distribution | Distributed throughout the body and crosses the blood-brain barrier to exert its effects on the CNS.[3] |
| Metabolism | Primarily metabolized in the liver, likely by the cytochrome P450 (CYP) enzyme system.[2][6] A key metabolic step is debromination, leading to the release of bromide ions.[2] |
| Excretion | Metabolites are excreted from the body, with bromide ions being eliminated slowly. |
| Half-life | Specific half-life data for this compound is not readily available. The slow elimination of bromide ions contributes to the risk of accumulation and toxicity with chronic use. |
| Bioavailability | Quantitative bioavailability data is not well-documented. |
| Protein Binding | The extent of plasma protein binding is not well-characterized. |
Table 2: Summary of this compound Pharmacokinetic Properties
Metabolism of Related Bromoureides
To provide further insight, the metabolic pathways of structurally similar bromoureides, Bromisoval and Carbromal, have been studied. Both undergo extensive hepatic metabolism, with key reactions including dehalogenation (removal of the bromine atom) and transformations of the urea side chain.[6] For instance, Bromisoval metabolism involves an initial debromination mediated by the cytochrome P450 system, followed by conjugation with glutathione.[6] It is plausible that this compound undergoes a similar metabolic fate.
Drug Interactions
The CNS depressant effects of this compound can be potentiated by concomitant use of other substances that also suppress central nervous system activity. The metabolism of this compound can also be affected by drugs that inhibit or induce hepatic enzymes.
| Interacting Agent | Potential Effect |
| Other CNS Depressants (e.g., alcohol, benzodiazepines, barbiturates, opioids) | Additive sedation and respiratory depression. |
| CYP450 Inhibitors | May increase plasma concentrations of this compound, leading to enhanced effects and toxicity. |
| CYP450 Inducers | May decrease plasma concentrations of this compound, potentially reducing its efficacy. |
Table 3: Potential Drug Interactions with this compound
Experimental Protocols
The evaluation of sedative-hypnotic drugs like this compound involves a battery of preclinical tests to characterize their effects on the CNS. Below are detailed methodologies for two standard assays.
Thiopental-Induced Sleeping Time Test
This assay is used to assess the hypnotic or sedative-potentiating effects of a test compound.[4][7]
Principle: The test measures the ability of a compound to prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of a short-acting barbiturate, such as thiopental sodium. An increase in sleeping time indicates a CNS depressant effect.
Methodology:
-
Animals: Typically, mice or rats are used. Animals are acclimatized to the laboratory conditions before the experiment.
-
Groups: Animals are divided into control and test groups. The control group receives the vehicle, while the test groups receive different doses of the test compound (e.g., this compound). A positive control group receiving a known sedative-hypnotic (e.g., diazepam) may also be included.
-
Administration: The test compound or vehicle is administered, usually orally or intraperitoneally.
-
Induction of Sleep: After a predetermined pretreatment time (e.g., 30-60 minutes), a standard dose of thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to all animals to induce sleep.[7]
-
Parameters Measured:
-
Onset of Sleep (Latency): The time from thiopental administration to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Duration of Sleep: The time from the loss to the regaining of the righting reflex.
-
-
Analysis: The mean onset and duration of sleep for each group are calculated and compared. A significant increase in the duration of sleep in the test groups compared to the control group indicates a hypnotic effect.
Figure 2: Experimental workflow for the Thiopental-Induced Sleeping Time Test.
Rota-rod Test
This test is used to evaluate the effect of a drug on motor coordination.[4]
Principle: A deficit in motor coordination, which can be a side effect of sedative-hypnotics, is indicated by the inability of an animal to remain on a rotating rod.
Methodology:
-
Apparatus: A rotating rod apparatus (Rota-rod) with a set speed.
-
Training: Animals are trained to stay on the rotating rod for a specific period before the experiment.
-
Administration: The test compound or vehicle is administered to the trained animals.
-
Testing: At various time points after administration, the animals are placed on the rotating rod, and the time they are able to stay on the rod (latency to fall) is recorded.
-
Analysis: A significant decrease in the time spent on the rod in the test groups compared to the control group indicates impaired motor coordination.
Conclusion
This compound serves as an important historical example of a sedative-hypnotic agent, with its pharmacodynamic action rooted in the positive allosteric modulation of the GABA-A receptor. While its clinical utility has diminished due to the significant risk of bromism and the availability of safer alternatives, the study of its properties provides valuable insights for the ongoing development of CNS-active drugs. The lack of comprehensive quantitative pharmacokinetic data highlights the challenges in fully characterizing older drugs. The experimental protocols described herein represent standard methodologies that remain central to the preclinical evaluation of novel sedative and hypnotic compounds. For drug development professionals, the story of this compound underscores the critical importance of evaluating not only the primary mechanism of action but also the metabolic fate and long-term toxicity profile of any new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromisoval - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ijabbr.com [ijabbr.com]
Acecarbromal CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Acecarbromal, a sedative and hypnotic agent. It details the compound's chemical identity, including its CAS number and IUPAC nomenclature. The primary mechanism of action, involving the positive allosteric modulation of the GABA-A receptor, is discussed. While specific quantitative pharmacokinetic and toxicological data for this compound are limited in publicly available literature, this guide synthesizes available information and provides context based on related bromoureide compounds. Detailed, generalized protocols for synthesis and analytical determination are presented, alongside a visualization of the relevant signaling pathway, to support further research and development efforts in the field of sedative-hypnotics.
Chemical and Physical Data
This compound, also known as acetylcarbromal, is a brominated acylurea derivative.[1] It has been recognized for its sedative and hypnotic properties.[2]
| Property | Value | Reference |
| CAS Number | 77-66-7 | [1][2][3][4][5] |
| IUPAC Name | N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | [1][3] |
| Molecular Formula | C₉H₁₅BrN₂O₃ | [2][5] |
| Molecular Weight | 279.13 g/mol | [5] |
| Synonyms | Acetylcarbromal, Acetyladalin, Abasin, Sedamyl | [1] |
| Appearance | Crystals with a slightly bitter taste | |
| Melting Point | 108-109 °C | |
| Solubility | Slightly soluble in water; freely soluble in alcohol and ethyl acetate |
Mechanism of Action
This compound exerts its sedative and hypnotic effects by modulating the central nervous system. Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride (Cl⁻) channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system. This mechanism is shared with other sedative-hypnotics like barbiturates, though this compound's specific binding site and pharmacological profile may differ.
Signaling Pathway
The following diagram illustrates the modulation of the GABA-A receptor by this compound, leading to neuronal inhibition.
Experimental Protocols
Synthesis of this compound (Generalized)
A common method for the synthesis of N-acylureas like this compound involves the acylation of a corresponding urea derivative. The original synthesis is described in German patent DE 327129. A generalized laboratory-scale protocol based on similar reactions is provided below.
Materials:
-
2-Bromo-2-ethylbutyrylurea
-
Acetic anhydride
-
Anhydrous pyridine (or another suitable base/solvent)
-
Hydrochloric acid (dilute)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-2-ethylbutyrylurea in a minimal amount of anhydrous pyridine.
-
To this solution, add a molar excess of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure crystals.
-
Dry the purified crystals under vacuum and characterize them using techniques such as melting point determination, NMR, and mass spectrometry.
Quantification in Biological Matrices (Generalized HPLC Method)
A high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma and urine has been described by Höbel and Bender (1977). A generalized protocol based on this type of analysis is as follows.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation (Plasma/Urine):
-
To 1 mL of plasma or urine, add an internal standard.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.
-
Elute the analyte from the SPE cartridge or evaporate the organic layer from the liquid-liquid extraction to dryness.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., ~210 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Pharmacokinetics and Toxicology (Data on Related Compounds)
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Intraperitoneal | 1.8 mmoles/kg |
Prolonged use of bromoureides, including this compound, can lead to bromide accumulation and a condition known as "bromism," characterized by neurological and psychological symptoms.
Conclusion
This compound is a sedative-hypnotic agent that enhances GABAergic inhibition in the central nervous system. This technical guide has provided an overview of its chemical properties, mechanism of action, and generalized experimental protocols. The significant gap in publicly available quantitative pharmacokinetic and toxicological data for this compound highlights an area for future research. The information and protocols presented herein are intended to serve as a foundation for researchers and drug development professionals working to further characterize this and related compounds.
References
- 1. Systematic toxicological analysis of drugs and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and quantitative determination of this compound, carbromal, and bromisoval as well as their main metabolites by means of high-pressure liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of aclidinium bromide, a muscarinic antagonist, in adults with normal or impaired renal function: A phase I, open-label, single-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of rapacuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maurer, Meyer, Pfleger, Weber: GC-MS Library of Drugs, Poisons, and Their Metabolites 6th Edition - Wiley Science Solutions [sciencesolutions.wiley.com]
A Technical Guide to the Historical Development and Discovery of Acetylcarbromal as a Sedative
This technical guide provides a comprehensive overview of the historical development, discovery, mechanism of action, and eventual decline in the use of acetylcarbromal as a sedative-hypnotic agent. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Introduction and Historical Context
Acetylcarbromal, also known by trade names such as Sedamyl, Abasin, and Acetyladalin, is a sedative and hypnotic drug belonging to the ureide (acylurea) group of compounds.[1] It was discovered by Bayer in 1917 and was subsequently marketed in Europe and the United States for the management of insomnia and other sleep disorders.[1][2] Structurally, acetylcarbromal is related to the barbiturates, which are cyclic ureas, and was one of the earlier non-barbiturate sedatives developed in the early 20th century.[1][3] The use of bromides for neurological and mental conditions dates back to the 19th century, but they were gradually replaced by newer agents like phenobarbital and later, acetylcarbromal, due to toxicity concerns.[4] However, the therapeutic utility of acetylcarbromal has since diminished with the advent of safer and more effective sedative-hypnotics.[2][5]
Synthesis and Chemical Properties
The synthesis of acetylcarbromal was first described in a German patent filed by Bayer in 1920.[1] As an N-acylurea, its synthesis typically involves the acylation of a urea derivative.
-
IUPAC Name: N-(Acetylcarbamoyl)-2-bromo-2-ethylbutanamide[1]
-
Chemical Formula: C9H15BrN2O3[6]
-
Molecular Weight: 279.13 g/mol [6]
The logical workflow for the synthesis of acetylcarbromal, based on general principles of organic chemistry for such compounds, is outlined below.
Caption: Logical synthesis workflow for Acetylcarbromal.
Mechanism of Action as a Sedative
Acetylcarbromal exerts its sedative and hypnotic effects by modulating the central nervous system (CNS), specifically by enhancing the activity of the γ-aminobutyric acid (GABA) system.[2][7] GABA is the primary inhibitory neurotransmitter in the brain, and its function is to reduce neuronal excitability.[2][7]
The mechanism involves the following steps:
-
Binding to GABA-A Receptor: Acetylcarbromal acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site itself.[7][8]
-
Potentiation of GABA Effect: This binding enhances the effect of GABA on the receptor, increasing the influx of chloride ions into the neuron.[2][7][8]
-
Neuronal Hyperpolarization: The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane.[2][7]
-
Inhibition of Action Potential: This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in decreased neuronal excitability.[2][7]
-
Sedative Effect: The overall reduction in neuronal activity throughout the CNS produces the characteristic calming and sedative effects.[2][7]
This mechanism is analogous to that of other sedatives like barbiturates and benzodiazepines, although acetylcarbromal is structurally distinct from these compounds.[7]
Caption: Signaling pathway of Acetylcarbromal's sedative action.
Quantitative Data on Sedative Efficacy
Direct comparative clinical trial data for acetylcarbromal is scarce in modern literature.[8] However, historical use and preclinical studies on related compounds provide some insight into its efficacy and dosage. For insomnia, a common starting dose was in the range of 200-300 mg taken before bedtime.[2] The onset of action is relatively rapid, with sedative effects typically observed within 30 to 60 minutes of oral administration.[2]
| Compound | Test Parameter | Species | Route of Administration | Value | Unit |
| Bromisoval | ISD50 (Sedative Effect) | Mouse | Intraperitoneal | 150 | mg/kg |
| Bromisoval | LD50 (Lethal Dose) | Mouse | Intraperitoneal | 400 | mg/kg |
| Acetylcarbromal | Typical Human Dose | Human | Oral | 200-300 | mg |
Note: ISD50 (Median Inhibitory Synaptic Dose) is the dose required to produce a sedative effect in 50% of the animal population. LD50 is the dose that is lethal to 50% of the animal population. The lack of available data for acetylcarbromal prevents a direct comparison of potency and therapeutic index.[8]
Experimental Protocols for Evaluating Sedative Efficacy
Standardized preclinical assays are employed to determine the sedative and hypnotic properties of compounds like acetylcarbromal. A common method is the Thiopental-induced sleeping time test, which assesses the ability of a test compound to potentiate the hypnotic effect of a barbiturate.
Protocol: Thiopental-Induced Sleeping Time Test
-
Animal Model: Male ICR mice (or a similar strain) are typically used, weighing between 20-25g. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Grouping and Administration:
-
Animals are randomly divided into groups (n=8-10 per group).
-
The control group receives the vehicle (e.g., saline or a suitable solvent).
-
Test groups receive varying doses of the test compound (e.g., acetylcarbromal) administered intraperitoneally (i.p.) or orally (p.o.).
-
-
Induction of Sleep: 30-60 minutes after the administration of the test compound or vehicle, a sub-hypnotic or hypnotic dose of Thiopental sodium (e.g., 40-50 mg/kg, i.p.) is administered to all animals.
-
Measurement of Sleep Parameters:
-
Onset of Sleep: The time from Thiopental administration to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
Duration of Sleep: The time from the loss of the righting reflex to its spontaneous recovery is measured as the sleeping time.
-
-
Data Analysis: The mean sleep duration for each test group is compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in sleeping duration in the test groups indicates a sedative-hypnotic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early clinical neurochemistry of CNS-active drugs. Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Acecarbromal: A Comprehensive Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acecarbromal, a sedative and hypnotic agent, has been a subject of pharmacological interest. Understanding its solubility profile is critical for its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action.
This compound Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, established qualitative descriptions provide valuable guidance for solvent selection in research and formulation development.
Table 1: Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Qualitative Solubility Description | Estimated Quantitative Solubility (mg/mL) |
| Water | Slightly soluble[1] | Low (specific value not available) |
| Ethanol | Freely soluble[1] | High (specific value not available) |
| Ethyl Acetate | Freely soluble[1] | High (specific value not available) |
| Methanol | Likely soluble (inferred) | Moderate to High |
| Acetone | Likely soluble (inferred) | Moderate to High |
| Chloroform | Likely soluble (inferred) | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Likely soluble (inferred) | High |
Note: The quantitative solubility values for methanol, acetone, chloroform, and DMSO are inferred based on the polarity and common solvency properties of these organic solvents for structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. The following protocol is a detailed methodology based on best practices in the pharmaceutical sciences.
1. Materials and Equipment:
-
This compound (pure, crystalline powder)
-
Selected solvents (e.g., purified water, ethanol, methanol, acetone, chloroform, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant, moderate agitation speed (e.g., 100-200 rpm).
-
Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the experiment.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached. The time required may need to be determined empirically by taking samples at various time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
3. Data Reporting:
- Report the solubility in units of mg/mL or mol/L.
- Specify the solvent, temperature, and duration of the experiment.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its sedative and hypnotic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Workflow: Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Experimental workflow for this compound solubility determination.
References
Acecarbromal: A Technical Guide to Molecular Weight and Empirical Formula Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the molecular weight and empirical formula of Acecarbromal, a sedative and hypnotic drug. The document outlines the fundamental physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.
Core Data Presentation
The fundamental molecular properties of this compound are summarized in the table below. This information is critical for dose calculations, formulation development, and quality control in a pharmaceutical setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BrN₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 279.13 g/mol | [1][2][3][4][5] |
| Empirical Formula | C₉H₁₅BrN₂O₃ | [1][2][3][4][5] |
| Percent Composition | C: 38.73%, H: 5.42%, Br: 28.63%, N: 10.04%, O: 17.20% | [3] |
Experimental Protocols
The determination of the empirical and molecular formulas of a compound like this compound relies on a combination of elemental analysis and molecular weight determination techniques.
Determination of Empirical Formula via Combustion Analysis
The empirical formula, representing the simplest whole-number ratio of atoms in a compound, is experimentally determined using combustion analysis.[6][7][8]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a combustion tube.
-
Combustion: The sample is heated to a high temperature in the presence of excess oxygen, leading to complete combustion. The carbon in the sample is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O). The nitrogen content is typically determined in a separate analysis by converting it to nitrogen gas (N₂). The bromine content can be determined by subsequent titration or ion chromatography after absorption in a suitable solution.
-
Absorption and Measurement: The combustion products are passed through a series of absorption tubes. One tube contains a substance that absorbs water (e.g., magnesium perchlorate), and another absorbs carbon dioxide (e.g., sodium hydroxide). The mass of each absorption tube is measured before and after the combustion to determine the mass of water and carbon dioxide produced.
-
Calculation of Elemental Masses:
-
The mass of carbon is calculated from the mass of CO₂.
-
The mass of hydrogen is calculated from the mass of H₂O.
-
The mass of nitrogen is determined from the volume of N₂ gas produced.
-
The mass of bromine is determined by titration.
-
The mass of oxygen is typically determined by subtracting the masses of all other elements from the initial sample mass.
-
-
Conversion to Moles: The mass of each element is converted to moles by dividing by its respective molar mass.[9]
-
Determination of the Simplest Ratio: The number of moles of each element is divided by the smallest number of moles calculated. This gives the molar ratio of the elements.
-
Empirical Formula: The resulting numbers are rounded to the nearest whole numbers to obtain the subscripts for the empirical formula.
Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for determining the molecular weight of a compound with high accuracy.[10]
Methodology:
-
Ionization: A sample of this compound is introduced into the mass spectrometer and is ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Deflection: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.
-
Detection: A detector measures the abundance of ions at each mass-to-charge ratio.
-
Mass Spectrum: The output is a mass spectrum, which plots ion intensity versus mass-to-charge ratio. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M+), from which the molecular weight can be determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the empirical and molecular formulas of a chemical compound like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetylcarbromal [webbook.nist.gov]
- 3. This compound [drugfuture.com]
- 4. KEGG DRUG: this compound [genome.jp]
- 5. acetyl carbromal | 77-66-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Acecarbromal by High-Performance Liquid Chromatography (HPLC)
Introduction
Acecarbromal, also known as acetylcarbromal, is a sedative and hypnotic drug belonging to the ureide group.[1] Its chemical formula is C9H15BrN2O3 with a molecular weight of 279.13 g/mol .[2][3] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[2]
Proposed HPLC Method for this compound Quantification
This method utilizes reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol and Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Illustrative Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC method. These values are illustrative and should be determined experimentally during method validation.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | - | 5 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 1.5 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation (Methanol:Water, 65:35 v/v):
-
Measure 650 mL of HPLC-grade methanol.
-
Measure 350 mL of HPLC-grade water.
-
Combine the methanol and water in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. Mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the working standard range.
-
2. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Application Note: Analysis of Acecarbromal in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Acecarbromal in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sedative and hypnotic drug of the ureide class, requires robust analytical methods for its monitoring in clinical and forensic toxicology. The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by chemical derivatization to improve the analyte's chromatographic properties. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound quantification in a biological matrix.
Introduction
This compound, chemically N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide, is a sedative-hypnotic agent.[1] Monitoring its presence and concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the investigation of potential overdose or abuse cases. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of drugs and their metabolites in biological samples, offering high selectivity and sensitivity.[2]
Due to the polar nature and potential thermal instability of the ureide group in this compound, direct GC analysis can be challenging. Therefore, a derivatization step is typically required to enhance volatility and improve peak shape. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Carbromal or a stable isotope-labeled this compound)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (pH 6.0)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Deionized water
2. Sample Preparation
-
Urine Sample Collection and Storage: Collect urine samples in sterile containers. Samples should be stored at -20°C until analysis.
-
Hydrolysis (Optional): To a 2 mL urine sample, add 1 mL of β-glucuronidase solution in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours to cleave any potential glucuronide conjugates.
-
Extraction:
-
Allow the hydrolyzed urine sample to cool to room temperature.
-
Spike the sample with the internal standard.
-
Add 2 mL of phosphate buffer (pH 6.0).
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
The analysis is performed on a GC-MS system with the following parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100°C (hold for 1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis and Quantification
-
A calibration curve is generated by analyzing a series of calibration standards prepared in drug-free urine and subjected to the same extraction and derivatization procedure.
-
The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound.
| Parameter | Value |
| Retention Time (min) | ~ 10.5 |
| Quantifier Ion (m/z) | [To be determined experimentally, e.g., 235] |
| Qualifier Ions (m/z) | [To be determined experimentally, e.g., 189, 263] |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Linearity Range | 15 - 1000 ng/mL (r² > 0.995) |
| Recovery (%) | > 85% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Note: The m/z values are hypothetical and would need to be confirmed through experimental analysis of the derivatized this compound standard.
Metabolism of this compound
This compound is metabolized by hepatic microsomal enzymes.[3] Prolonged use may lead to the accumulation of bromide ions.[3] The metabolism of the structurally similar compound, carbromal, results in hypnotically active metabolites, suggesting that this compound may also produce active metabolites that could be targeted for a more comprehensive toxicological analysis.[4]
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in urine. The sample preparation procedure involving liquid-liquid extraction and subsequent derivatization is effective for achieving the required sensitivity and selectivity for clinical and forensic applications.
Visualizations
Experimental Workflow for this compound Analysis
Signaling Pathway (Metabolic Fate)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. [On the toxicology of carbromal. I. Estimation of carbromal and its hypnotically active metabolites in rats and humans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of Acecarbromal's Sedative Effects
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the sedative and hypnotic effects of Acecarbromal in animal models. The methodologies described are standard preclinical assays for assessing central nervous system (CNS) depressant activity.
Introduction to this compound and its Mechanism of Action
This compound, also known as acetylcarbromal, is a sedative-hypnotic agent belonging to the bromoureide class of drugs.[1][2] Its therapeutic effects are primarily attributed to its interaction with the central nervous system. While it is an older drug and less commonly used today, its mechanism of action provides a clear basis for evaluating its sedative properties.[3]
Mechanism of Action: this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] GABA is the primary inhibitory neurotransmitter in the brain.[3][4] this compound binds to a site on the GABA-A receptor complex, distinct from the GABA binding site, which enhances the receptor's affinity for GABA.[1][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4] This cascade of events results in the observed sedative and hypnotic effects.[1][4]
Experimental Protocols for Sedative Effect Evaluation
The following are detailed methodologies for standard preclinical assays to quantify the sedative and hypnotic efficacy of this compound.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and exploratory behavior in rodents. A sedative compound is expected to decrease these activities.
Protocol:
-
Apparatus: A square arena (e.g., 50x50x40 cm for mice) with the floor divided into a grid of equal squares. The arena should be in a sound-attenuated room with consistent, dim lighting.
-
Animals: Adult male or female mice (e.g., C57BL/6, 8-10 weeks old). Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Procedure: a. Administer this compound or a vehicle control at predetermined doses via an appropriate route (e.g., intraperitoneally, orally). b. After a set pre-treatment period (e.g., 30 minutes), gently place the mouse in the center of the open field arena. c. Record the animal's activity for a defined period (e.g., 5-10 minutes) using a video tracking system or manual observation.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of rearings (vertical explorations). A significant decrease in these parameters compared to the control group suggests a sedative effect.[1]
-
Thiopental-Induced Sleeping Time Test
This test evaluates the hypnotic or sedative-potentiating effect of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like thiopental.
Protocol:
-
Animals: Adult male or female mice.
-
Procedure: a. Administer this compound or a vehicle control at various doses. b. After a specific pre-treatment time, administer a standard dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.) to induce sleep. c. Immediately observe the animals for the onset of sleep, defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back). d. Record the duration of sleep, which is the time from the loss to the regaining of the righting reflex.[1]
-
Parameters Measured:
-
Onset of Sleep (Latency): Time from thiopental injection to the loss of the righting reflex.
-
Duration of Sleep: Time from the loss to the recovery of the righting reflex. A significant increase in the duration of sleep or a decrease in the onset of sleep compared to the control group indicates a hypnotic or sedative-potentiating effect.[1]
-
Data Presentation
Table 1: Hypothetical Sedative Effects of this compound in Mice
| Experimental Test | Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Open Field Test | Total Distance Traveled (cm) | TBD | TBD | TBD | TBD |
| Rearing Frequency | TBD | TBD | TBD | TBD | |
| Time in Center (s) | TBD | TBD | TBD | TBD | |
| Sleeping Time Test | Sleep Latency (min) | TBD | TBD | TBD | TBD |
| Sleep Duration (min) | TBD | TBD | TBD | TBD | |
| TBD: To Be Determined through experimentation. |
Table 2: Preclinical Data for Bromisoval (a related bromoureide) in Mice [1]
| Compound | Parameter | Value (mg/kg) | Animal Model |
| Bromisoval | ISD50 | 150 | Mouse |
| Bromisoval | LD50** | 400 | Mouse |
| ISD50 (Median Inhibitory Synaptic Dose): The dose required to produce a sedative effect in 50% of the animal population.[1] | |||
| **LD50 (Median Lethal Dose): The dose that is lethal to 50% of the animal population.[1] |
Safety Considerations
A significant consideration for bromoureide compounds like this compound is the risk of bromide toxicity, or "bromism," with chronic use.[1] Chronic administration can lead to the accumulation of bromide ions, causing symptoms such as memory loss, confusion, and hallucinations.[5] Therefore, studies involving prolonged use should include monitoring for signs of bromism. Additionally, this compound can interact with other CNS depressants, such as alcohol and benzodiazepines, potentially leading to enhanced sedative effects and respiratory depression.[3][4]
References
Standard Operating Protocols for Acecarbromal Administration in Rodent Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acecarbromal, a sedative and hypnotic agent, acts by enhancing the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[1][2][3]. This potentiation of GABAergic neurotransmission leads to sedative, hypnotic, and anxiolytic effects[1][3]. While historically used for insomnia and anxiety, its application in contemporary rodent research is not well-documented, with a notable lack of specific quantitative preclinical data on sedative efficacy and toxicity[3].
These protocols provide a generalized framework for the administration of this compound in rodent models, drawing from established methodologies for sedative-hypnotic evaluation and general principles of laboratory animal science. Researchers should consider these as a starting point, to be adapted and optimized for specific experimental needs and institutional guidelines.
Key Considerations:
-
Limited Data: There is a significant lack of publicly available preclinical data for this compound in rodents, including median sedative doses (ISD50) and lethal doses (LD50)[3]. This necessitates careful dose-finding studies.
-
Bromide Toxicity: As a bromoureide compound, prolonged use of this compound carries the risk of bromide toxicity, or "bromism"[3][4]. Chronic studies should include monitoring for signs of bromism.
-
Vehicle Selection: The choice of vehicle for this compound administration is critical and should be non-toxic and compatible with the chosen route of administration[5]. The pH of the final formulation should be as close to neutral as possible[5].
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following table presents data for a structurally and mechanistically similar bromoureide compound, Bromisoval, to provide a potential reference point for experimental design. It is crucial to note that these values are not directly transferable to this compound and empirical determination of its specific parameters is essential.
| Compound | Test | Parameter | Value (mmol/kg) | Species | Administration | Reference |
| Bromisoval | Sedative Activity | ISD50 (Median Sedative Dose) | 0.35 (0.30-0.39) | Mouse | Intraperitoneal | [3] |
| Acute Toxicity | LD50 (Median Lethal Dose) | 3.25 (2.89-3.62) | Mouse | Intraperitoneal | [3] | |
| This compound | Sedative Activity | ISD50 or ED50 | Not Available | - | - | [3] |
| Acute Toxicity | LD50 | Not Available | - | - | [3] |
Experimental Protocols
General Preparation and Formulation
Objective: To prepare this compound for administration to rodents.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., sterile saline, polyethylene glycol, dimethyl sulfoxide)
-
Sterile tubes and vials
-
Vortex mixer
-
pH meter
Procedure:
-
Determine the desired concentration of this compound based on the target dose and administration volume.
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve or suspend the this compound powder in the chosen vehicle. The use of pharmaceutical-grade vehicles is recommended[5].
-
Vortex the mixture until the compound is fully dissolved or a homogenous suspension is achieved.
-
If necessary, adjust the pH of the solution to be as close to physiological pH as possible (typically 7.2-7.4)[5].
-
Filter-sterilize the final formulation if administering via a parenteral route.
Administration Routes
The selection of the administration route depends on the experimental objectives, such as desired onset and duration of action.
a. Oral Gavage (Per Os)
Objective: To administer this compound directly into the stomach.
Procedure:
-
Gently restrain the rodent.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate gavage needle length.
-
Fill a syringe with the prepared this compound formulation and attach a gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
b. Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity for rapid absorption.
Procedure:
-
Firmly restrain the rodent, exposing the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert a sterile needle (23-25 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid or blood is drawn back, indicating correct placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the injection site and the animal's overall condition.
Preclinical Assays for Sedative-Hypnotic Efficacy
The following are standard preclinical assays to evaluate the sedative and hypnotic effects of compounds like this compound[3].
a. Rota-rod Test
Objective: To assess motor coordination and potential sedative effects.
Procedure:
-
Train the rodents to stay on a rotating rod at a set speed.
-
Administer the test compound (this compound) or vehicle control at predetermined doses and routes.
-
At specific time points post-administration, place the animal back on the rota-rod.
-
Record the latency to fall from the rod. A decrease in latency compared to the control group indicates impaired motor coordination, suggestive of a sedative effect.
b. Thiopental-induced Sleeping Time Test
Objective: To determine if the test compound potentiates the hypnotic effect of a barbiturate.
Procedure:
-
Administer the test compound (this compound) or vehicle control to groups of animals.
-
After a specified pretreatment time, administer a standard dose of thiopental sodium (e.g., intraperitoneally).
-
Immediately observe the animals for the onset of sleep, defined as the loss of the righting reflex.
-
Record the duration of sleep (time from loss to regaining of the righting reflex). A significant increase in the duration of sleep compared to the control group indicates a hypnotic or sedative-potentiating effect[3].
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for sedative efficacy testing.
References
Application Note: A Cell-Based Microelectrode Array (MEA) Assay for Assessing the Effect of Acecarbromal on Neuronal Excitability
Introduction
Acecarbromal is a sedative and hypnotic agent from the bromoureide class of drugs.[1] Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] By enhancing the effect of GABA, this compound increases chloride ion influx into neurons, leading to hyperpolarization and a subsequent reduction in neuronal excitability.[1][2] Understanding the precise effects of compounds like this compound on neuronal networks is crucial for drug development and neurotoxicity screening.[3][4]
This application note provides a detailed protocol for a cell-based assay using microelectrode arrays (MEAs) to quantify the impact of this compound on the spontaneous electrical activity of cultured neuronal networks. MEA technology allows for the direct, non-invasive, and real-time measurement of network-level neuronal behavior, including mean firing rate, bursting activity, and synchrony, providing a robust platform for assessing changes in neuronal excitability.[5][6]
Signaling Pathway of this compound Action
This compound enhances the inhibitory effects of the neurotransmitter GABA. The following diagram illustrates its mechanism of action at the GABA-A receptor on a postsynaptic neuron.
Caption: this compound enhances GABA-A receptor activity, increasing Cl- influx and reducing excitability.
Experimental Workflow
The overall workflow for assessing the effects of this compound using a microelectrode array (MEA) system is outlined below. This process involves culturing neurons on MEA plates, recording baseline activity, introducing the compound, and analyzing the resulting data.
Caption: Workflow for MEA-based analysis of this compound's effect on cultured neuronal networks.
Protocols
Protocol 1: Microelectrode Array (MEA) Analysis
Objective: To quantify the dose-dependent effects of this compound on the spontaneous electrical activity of a cultured neuronal network.
Materials:
-
Primary cortical neurons (e.g., rat E18)
-
Multiwell MEA plates (e.g., Axion BioSystems CytoView MEA 48-well)[5]
-
Neuron culture medium and supplements
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Microelectrode Array (MEA) recording system (e.g., Axion Maestro)[5]
-
Standard cell culture equipment (incubator, biosafety cabinet)
Methodology:
-
Cell Culture:
-
Thaw and plate primary cortical neurons onto MEA plates according to the manufacturer's protocol at a recommended density.
-
Culture the neurons in a humidified incubator at 37°C and 5% CO₂.
-
Perform partial media changes every 2-3 days.
-
Allow cultures to mature for at least 14 days in vitro (DIV) to ensure the formation of robust, spontaneously active synaptic networks.[6]
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
On the day of the experiment, prepare serial dilutions from the stock solution in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound dose.
-
-
MEA Recording:
-
Place the MEA plate onto the recording system and allow it to equilibrate for at least 10 minutes.
-
Record baseline spontaneous network activity for 15-20 minutes.
-
Carefully remove the plate and add the prepared this compound dilutions and vehicle control to the appropriate wells.
-
Return the plate to the MEA system and record network activity for at least 30-60 minutes post-dosing.
-
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded spike data.
-
Key parameters to quantify include:
-
Normalize the post-dose data to the baseline recording for each well.
-
Generate dose-response curves for each parameter and calculate IC₅₀ values where applicable.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effect of this compound on intrinsic membrane properties and action potential firing of individual neurons.
Materials:
-
Cultured primary neurons on glass coverslips
-
External recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose.
-
Internal pipette solution (in mM): 140 K-gluconate, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP.
-
This compound and DMSO
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulator)
-
Borosilicate glass capillaries
Methodology:
-
Preparation:
-
Prepare external and internal solutions and adjust pH to 7.3-7.4.
-
Pull patch pipettes from glass capillaries to a resistance of 3-6 MΩ.
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
-
Recording:
-
Establish a whole-cell current-clamp configuration on a healthy pyramidal-like neuron.[7]
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -50 pA to +100 pA in 10 pA increments) to assess membrane resistance and elicit action potentials.
-
Record the baseline firing response to a sustained depolarizing current injection.
-
-
Compound Application:
-
Perfuse the chamber with the external solution containing a selected concentration of this compound (e.g., 10 µM).
-
Allow 3-5 minutes for the compound to take effect.
-
Repeat the current injection protocol to measure changes in RMP, action potential threshold, and firing frequency in the presence of this compound.[8]
-
-
Data Analysis:
-
Analyze electrophysiological traces to quantify:
-
Resting Membrane Potential (mV)
-
Input Resistance (MΩ)
-
Action Potential Threshold (mV)
-
Firing Frequency (Hz) at a given current injection.
-
-
Compare the parameters before and after this compound application using appropriate statistical tests (e.g., paired t-test).
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between control and treated groups.
Table 1: Effect of this compound on Neuronal Network Activity (MEA Data)
| Concentration (µM) | Normalized Mean Firing Rate (%) | Normalized Burst Frequency (%) | Normalized Network Synchrony Index (%) |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 0.1 | 95.4 ± 4.9 | 92.1 ± 5.5 | 96.3 ± 5.1 |
| 1 | 72.3 ± 6.8 | 65.7 ± 7.2 | 75.0 ± 6.4 |
| 10 | 35.1 ± 5.1 | 28.9 ± 4.9 | 41.2 ± 5.3 |
| 100 | 8.9 ± 2.3 | 5.4 ± 1.8 | 12.6 ± 3.1 |
| Data presented as Mean ± SEM, normalized to baseline. |
Table 2: Effect of 10 µM this compound on Intrinsic Neuronal Properties (Patch-Clamp Data)
| Parameter | Baseline (Control) | 10 µM this compound | % Change |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -72.8 ± 1.8 | -11.7% |
| Input Resistance (MΩ) | 310 ± 25 | 245 ± 21 | -21.0% |
| Action Potential Threshold (mV) | -45.8 ± 0.9 | -42.1 ± 1.1 | +8.1% |
| Firing Frequency (Hz) at +80pA | 15.6 ± 2.1 | 4.2 ± 1.3 | -73.1% |
| Data presented as Mean ± SEM. |
References
- 1. benchchem.com [benchchem.com]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug Discovery and Development | Pharmaceutical Research at PCOM [pcom.edu]
- 4. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Spectroscopic Analysis and Characterization of Acecarbromal using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the spectroscopic analysis and characterization of Acecarbromal, a sedative and hypnotic drug, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document outlines the methodologies for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra and presents a summary of the expected spectral data for the structural elucidation of the molecule. This guide is intended to assist researchers in the qualitative and quantitative analysis of this compound in various stages of drug development and quality control.
Introduction
This compound, with the IUPAC name N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide[1][2], is a bromoureide derivative that has been used for its sedative and hypnotic properties. Its chemical formula is C₉H₁₅BrN₂O₃ and it has a molecular weight of 279.13 g/mol [1][2]. Accurate and reliable analytical methods are crucial for the characterization and quality assessment of pharmaceutical compounds. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample. This application note details the experimental procedures for the analysis of this compound using these spectroscopic methods.
Spectroscopic Data Presentation
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. This data is based on established principles of spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 6H | -CH₂-CH₃ |
| ~ 2.0 | Quartet | 4H | -CH₂ -CH₃ |
| ~ 2.2 | Singlet | 3H | -C(O)-CH₃ |
| ~ 8.5 | Singlet (broad) | 1H | -C(O)-NH -C(O)- |
| ~ 9.0 | Singlet (broad) | 1H | -C(O)-NH -C(O)- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 10 | -CH₂-CH₃ |
| ~ 25 | -C(O)-CH₃ |
| ~ 30 | -CH₂ -CH₃ |
| ~ 65 | C (Br)(CH₂CH₃)₂ |
| ~ 155 | -NH-C(O) -NH- |
| ~ 170 | -C(Br)-C(O) -NH- |
| ~ 175 | -NH-C(O)-CH₃ |
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3400 | N-H | Stretching |
| 2850-3000 | C-H (alkane) | Stretching |
| ~ 1700-1750 | C=O (amide/urea) | Stretching |
| ~ 1650 | C=O (amide) | Stretching |
| ~ 1540 | N-H | Bending |
| 1450-1470 | C-H (alkane) | Bending |
| ~ 600-700 | C-Br | Stretching |
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
3.1.2. ¹H NMR Spectroscopy Protocol
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
3.1.3. ¹³C NMR Spectroscopy Protocol
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
Process the FID, phase the spectrum, and perform baseline correction.
-
Reference the spectrum to the solvent signal or TMS.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
3.2.2. FTIR Spectroscopy Protocol
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance.
-
Identify and label the characteristic absorption peaks.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for the spectroscopic characterization of this compound.
Conclusion
This application note provides a comprehensive framework for the spectroscopic characterization of this compound using NMR and IR spectroscopy. The detailed protocols for sample preparation and spectral acquisition, combined with the tabulated predicted spectral data, offer a valuable resource for researchers and scientists. The application of these methods will ensure the accurate identification and structural confirmation of this compound, supporting its development and use in the pharmaceutical industry.
References
Application Notes and Protocols for Sourcing and Validation of Acecarbromal Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acecarbromal, a sedative and hypnotic agent, requires stringent purity assessment to ensure its safety and efficacy in pharmaceutical formulations.[1][2] The foundation of an accurate purity assessment lies in the meticulous sourcing and rigorous validation of an analytical reference standard. This document provides detailed application notes and protocols for the sourcing, validation, and use of this compound analytical standards in purity assessment assays.
The validation of analytical procedures is a critical component of pharmaceutical development and is mandated by regulatory bodies to ensure that the methods are reliable, reproducible, and fit for their intended purpose.[3][4][5][6][7] These protocols are designed to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[3]
Sourcing of this compound Analytical Standard
The procurement of a high-purity this compound reference standard is the initial and most critical step. Since an official pharmacopeial standard for this compound may not be readily available from major pharmacopoeias like USP or Ph. Eur., sourcing from a reputable manufacturer of reference standards is essential.[8][9][10][11][12]
Protocol for Sourcing and Initial Evaluation:
-
Identify Potential Suppliers: Conduct a thorough search for chemical suppliers and manufacturers specializing in pharmaceutical reference standards.[8][10][11][12][13][14]
-
Request Certificate of Analysis (CoA): From the selected suppliers, request a comprehensive CoA for their this compound lot. The CoA should include:
-
Compound identification (e.g., ¹H NMR, ¹³C NMR, MS, IR).
-
Purity determined by a primary method (e.g., qNMR) or by a mass balance approach (100% - sum of all impurities).[15][16]
-
Levels of residual solvents, water content (Karl Fischer), and inorganic impurities.
-
Date of analysis and recommended re-test date.
-
-
Supplier Qualification: Evaluate the supplier's quality management system. ISO 17034 and ISO/IEC 17025 accreditations are strong indicators of a competent reference material producer.[10][13]
-
Procure Candidate Standard: Purchase a suitable quantity of the candidate reference standard from the qualified supplier.
Validation of the this compound Analytical Standard
Upon receipt, the in-house validation of the candidate reference standard is mandatory to establish its suitability for use in purity assessments.
Identity Confirmation
The identity of the received standard must be unequivocally confirmed.
Experimental Protocol for Identity Confirmation:
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling constants for the this compound structure.
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Acquisition: Acquire the IR spectrum.
-
Analysis: Compare the spectrum with a reference spectrum or confirm the presence of characteristic functional group vibrations.
-
Purity Assessment
A combination of chromatographic and other analytical techniques should be employed to determine the purity of the reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A stability-indicating method should be developed and validated.[20][21][22]
Experimental Protocol for HPLC Method:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) may be required to separate all potential impurities. A starting point could be a literature method for related compounds.[23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of this compound (e.g., 225 nm).[21]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration.
-
-
Data Analysis: The purity is typically determined by area normalization, assuming all impurities have the same response factor as the main peak.
Gas Chromatography (GC) for Purity Assessment
GC is suitable for the analysis of volatile and thermally stable compounds and can be used to detect residual solvents and other volatile impurities.[24][25][26][27][28]
Experimental Protocol for GC-MS Method:
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all potential impurities.
-
MS Conditions (if applicable): Electron Ionization (EI) at 70 eV with a scan range of m/z 40-450.
-
-
Sample Preparation: Dissolve the this compound standard in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Data Analysis: Purity is determined by area normalization. The MS detector aids in the identification of impurities.
Quantitative Data Summary
The results from the validation experiments should be summarized in clear and concise tables.
Table 1: Identity Confirmation of this compound Reference Standard
| Analytical Technique | Expected Result | Observed Result | Conclusion |
| ¹H NMR | Spectrum consistent with this compound structure | Conforms | Identity Confirmed |
| Mass Spectrometry | Molecular ion at m/z 280.03 (for [M+H]⁺) | Conforms | Identity Confirmed |
| FTIR Spectroscopy | Spectrum shows characteristic functional group peaks | Conforms | Identity Confirmed |
Table 2: Purity Assessment of this compound Reference Standard
| Analytical Technique | Purity (%) by Area Normalization | Number of Impurities Detected |
| HPLC-UV | 99.8 | 3 |
| GC-MS | 99.9 (for volatile components) | 1 (residual solvent) |
| Water Content (Karl Fischer) | 0.1% | N/A |
| Residue on Ignition | <0.1% | N/A |
| Assigned Purity (Mass Balance) | 99.6% | N/A |
Application in this compound Purity Assessment
Once validated, the analytical standard is used for the routine purity testing of this compound drug substances and products.
Protocol for Routine Purity Assessment by HPLC:
-
System Suitability: Before sample analysis, inject the validated this compound reference standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time are within established limits (e.g., <2.0%).
-
Standard and Sample Analysis: Analyze the reference standard solution and the sample solutions using the validated HPLC method.
-
Calculation of Purity:
-
Area Percent Method: Calculate the percentage of the main peak area relative to the total area of all peaks.
-
External Standard Method (for Assay): Compare the peak area of the analyte in the sample to the peak area of the reference standard of a known concentration.
-
Visualizations
Diagram 1: Workflow for Sourcing and Validation of an Analytical Standard
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. epichem.com [epichem.com]
- 9. USP Monographs for Bulk Drug Substances and Other Ingredients | USP [usp.org]
- 10. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 11. purisys.com [purisys.com]
- 12. 참고 자료 [sigmaaldrich.com]
- 13. Drug reference materials: Cambridge Bioscience [bioscience.co.uk]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound [drugfuture.com]
- 18. KEGG DRUG: this compound [genome.jp]
- 19. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances | Semantic Scholar [semanticscholar.org]
- 21. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Separation and quantitative determination of this compound, carbromal, and bromisoval as well as their main metabolites by means of high-pressure liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 28. agilent.com [agilent.com]
Application Notes and Protocols: In Vitro Experimental Models for Studying Acecarbromal's Interaction with GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acecarbromal, a sedative and hypnotic agent, is understood to exert its therapeutic effects through the potentiation of GABAergic neurotransmission. The primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory signals within the central nervous system (CNS).[1] this compound is classified as a positive allosteric modulator of the GABA-A receptor, meaning it enhances the receptor's response to its endogenous ligand, GABA.[2] This modulation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability, which manifests as sedation and anxiolysis.
These application notes provide a detailed overview of the key in vitro experimental models and protocols essential for characterizing the interaction of this compound and other novel compounds with the GABA-A receptor. The described methodologies are fundamental for elucidating the mechanism of action, determining potency and efficacy, and assessing the selectivity of new chemical entities in the drug discovery and development pipeline. While specific quantitative data for this compound's direct interaction with GABA-A receptors is not extensively available in public literature, the protocols outlined here represent the standard industry and academic practices for generating such critical data.
Key In Vitro Experimental Models
The investigation of this compound's interaction with GABA-A receptors can be effectively conducted using a combination of the following in vitro techniques:
-
Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound to the GABA-A receptor. By using a radiolabeled ligand that specifically binds to a known site on the receptor, the ability of an unlabeled compound, such as this compound, to displace the radioligand can be measured. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
-
Patch-Clamp Electrophysiology: This powerful technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and its modulators. Whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors allow for the detailed characterization of how a compound like this compound affects the receptor's function, including parameters such as the half-maximal effective concentration (EC50) and the maximum potentiation of the GABA-induced current (Imax).
-
Cell-Based Functional Assays using Fluorescence: These higher-throughput assays utilize fluorescent dyes sensitive to changes in membrane potential or intracellular chloride concentration to assess GABA-A receptor activity in a cell population. They are well-suited for screening compound libraries and for initial characterization of dose-dependent effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for characterizing a modulator like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [3H]muscimol for the GABA binding site or [3H]flumazenil for the benzodiazepine site) from GABA-A receptors in a membrane preparation.
Materials:
-
Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum)
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: e.g., [3H]muscimol or [3H]flumazenil
-
Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)
-
Test compound: this compound
-
Glass-fiber filters
-
Scintillation cocktail and scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Add a constant amount of membrane preparation (typically 50-200 µg of protein) to each well.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
For non-specific binding wells, add a high concentration of the corresponding unlabeled ligand.
-
Add increasing concentrations of this compound to the experimental wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass-fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology
Objective: To characterize the functional modulation of GABA-A receptors by this compound.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents flowing through GABA-A receptors in a single cell. This enables the direct measurement of the potentiation of GABA-induced currents by this compound.
Materials:
-
Cultured primary neurons or a cell line stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (pipette solution) (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Protocol:
-
Cell Preparation:
-
Plate the cells on glass coverslips and allow them to adhere.
-
Mount a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline recording of the holding current.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control inward current.
-
After washout of the control GABA response, co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Allow for complete washout between drug applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound at each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of this compound that produces 50% of the maximal potentiation) and the Imax (maximal potentiation).
-
Data Presentation
Table 1: Illustrative Radioligand Binding Data for a Hypothetical GABA-A Receptor Modulator
| Parameter | Value | Radioligand | Receptor Source |
| Ki | 150 nM | [3H]flumazenil | Rat cortical membranes |
| IC50 | 250 nM | [3H]flumazenil | Rat cortical membranes |
| Hill Slope | 1.1 | - | - |
Table 2: Illustrative Electrophysiology Data for a Hypothetical GABA-A Receptor Modulator
| Parameter | Value | GABA Concentration | Receptor Subtype |
| EC50 | 500 nM | 1 µM (EC20) | α1β2γ2 |
| Imax | 350% | 1 µM (EC20) | α1β2γ2 |
| Modulation Type | Positive Allosteric | - | - |
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound's interaction with GABA-A receptors. By employing radioligand binding assays to determine binding affinity and patch-clamp electrophysiology to elucidate functional modulation, researchers can generate the critical data necessary to understand the compound's pharmacological profile. These methods are indispensable tools in the field of drug discovery and development for identifying and optimizing novel therapeutics targeting the GABAergic system.
References
Troubleshooting & Optimization
Acecarbromal Degradation in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of acecarbromal and which functional groups are most susceptible to degradation?
This compound, or N-[(acetylamino)carbonyl]-2-bromo-2-ethylbutanamide, is an N-acylurea derivative.[1][2][3][4] Its structure contains three primary functional groups susceptible to degradation in aqueous solutions: an amide linkage, an acylurea moiety, and a carbon-bromine bond.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
Based on its structure, the primary degradation pathway for this compound is expected to be hydrolysis. This can occur at the amide and acylurea linkages. The carbon-bromine bond may also undergo hydrolysis. The specific degradation products will likely be influenced by the pH and temperature of the solution.
Q3: What are the expected degradation products under different pH conditions?
-
Acidic Hydrolysis: Under acidic conditions, the amide and acylurea bonds are susceptible to cleavage. This could lead to the formation of acetic acid, ammonia, carbon dioxide, and 2-bromo-2-ethylbutanamide. Further hydrolysis of 2-bromo-2-ethylbutanamide could yield 2-bromo-2-ethylbutanoic acid.
-
Basic Hydrolysis: In alkaline solutions, hydrolysis of the amide and acylurea moieties is also expected. Saponification of the butanamide derivative may occur, leading to the corresponding carboxylate salt. The carbon-bromine bond might also be more susceptible to nucleophilic substitution by hydroxide ions, forming 2-hydroxy-2-ethylbutanoic acid derivatives. Carbamates formed as intermediates can decompose to an amine and carbon dioxide.[5]
-
Neutral Hydrolysis: At neutral pH, hydrolysis is likely to be slower than under acidic or basic conditions. The degradation products are expected to be similar to those formed under acidic or basic conditions, but their relative proportions may differ.
Q4: How does temperature affect the degradation of this compound?
As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. This relationship can often be described by the Arrhenius equation, which is a key principle in accelerated stability studies.[6]
Q5: What is a forced degradation study and why is it important?
A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] This is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging development.[6]
Troubleshooting Guide for this compound Degradation Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the temperature, concentration of the stress agent (acid, base, oxidizing agent), or duration of the study. |
| This compound is highly stable under the tested conditions. | This is valuable information. Document the stability of the compound under the tested conditions. | |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the temperature, concentration of the stress agent, or the duration of the study. Aim for 5-20% degradation to better identify primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | Optimize the HPLC method, including mobile phase composition (pH, organic modifier), column chemistry, and gradient profile. |
| Co-elution of degradation products. | Adjust the mobile phase gradient, change the column with a different selectivity, or modify the pH of the mobile phase. | |
| Mass imbalance in the assay. | Undetected degradation products (e.g., lack of a chromophore). | Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in addition to UV detection. |
| Formation of volatile degradation products. | Use appropriate sample handling and analytical techniques to capture and analyze volatile compounds (e.g., headspace GC-MS). | |
| Adsorption of degradation products to container surfaces. | Use inert container materials (e.g., silanized glass) and rinse containers with a suitable solvent for analysis. |
Quantitative Data Summary
As specific experimental data for this compound is unavailable, the following table provides a template for summarizing quantitative data from a forced degradation study.
| Stress Condition | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 M HCl, 60°C, 24h | e.g., 85.2 | e.g., 7.8 | e.g., 4.5 | e.g., 14.8 |
| 0.1 M NaOH, 60°C, 8h | e.g., 70.1 | e.g., 15.3 | e.g., 9.9 | e.g., 29.9 |
| 3% H₂O₂, 25°C, 24h | e.g., 92.5 | e.g., 3.1 | e.g., 1.8 | e.g., 7.5 |
| Heat, 80°C, 48h | e.g., 95.3 | e.g., 2.0 | e.g., 1.1 | e.g., 4.7 |
| Photostability (ICH Q1B) | e.g., 98.1 | e.g., 0.9 | e.g., 0.5 | e.g., 1.9 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Purified water, HPLC grade
-
pH meter
-
HPLC system with UV/Vis or PDA detector and a mass spectrometer (LC-MS)
-
Stability chambers
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the solid this compound in a stability chamber at 80°C.
-
At specified time points, dissolve the solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
-
A suitable starting HPLC method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Acetylcarbromal [webbook.nist.gov]
- 2. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for overcoming low solubility of Acecarbromal in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the low aqueous solubility of Acecarbromal in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
A1: this compound is a sedative and hypnotic drug belonging to the ureide group.[1] Its chemical structure makes it lipophilic, meaning it has a tendency to dissolve in fats, oils, and lipids rather than in water-based solutions like most experimental buffers. This poor aqueous solubility can lead to challenges in preparing stock solutions, ensuring accurate dosing, and can result in drug precipitation, which negatively impacts experimental reproducibility and bioavailability.[2][3]
Q2: What are the known solubility properties of this compound?
A2: this compound is described as a crystalline substance that is slightly soluble in water but freely soluble in organic solvents like alcohol and ethyl acetate.[4] Its calculated XLogP3 value, a measure of lipophilicity, is 2.3, indicating a preference for lipid environments over aqueous ones.[5]
Q3: What is the recommended first step for dissolving this compound for an experiment?
A3: The most common and recommended initial approach is to first create a concentrated stock solution in a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[6] This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the buffer is low enough to not affect the experimental system (typically ≤0.5% for cell-based assays).
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH is a common technique for acidic or basic compounds.[7] this compound, with the chemical name N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide, is a neutral molecule with N-acylurea groups that are not easily ionizable within the typical physiological pH range (pH 2-10).[5][8] Therefore, pH modification is unlikely to significantly enhance its solubility in aqueous buffers.
Q5: Are there stability concerns when preparing this compound solutions?
A5: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and the specific buffer components.[9][10][11] For many compounds, degradation can occur via hydrolysis, especially at extreme pH values and elevated temperatures. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C. If using a new buffer system, a preliminary stability study is advised.[10]
Troubleshooting Guides
Issue 1: My this compound powder is not dissolving or is forming a suspension in my aqueous buffer (e.g., PBS, TRIS).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Aqueous Solubility | This compound is inherently poorly soluble in water. | A clear, homogenous solution at the desired final concentration. |
| 1. Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or absolute ethanol. Ensure the powder is fully dissolved. | ||
| 2. Serial Dilution: Add the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer to reach the final concentration. This prevents localized high concentrations that can cause precipitation. | ||
| 3. Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Do not boil. | ||
| Incorrect Buffer Composition | Certain buffer salts can decrease the solubility of hydrophobic compounds (a "salting-out" effect).[12] | A clear solution without precipitation. |
| 1. Test Different Buffers: If possible, test the solubility in alternative buffer systems. | ||
| 2. Reduce Buffer Strength: A lower concentration of buffer salts may improve solubility.[13] |
Issue 2: My this compound solution, initially clear, has become cloudy or shows a precipitate over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The final concentration is above the equilibrium solubility in the buffer, even with a co-solvent. The drug will precipitate over time.[6] | A stable, clear solution for the duration of the experiment. |
| 1. Prepare Fresh: Make a new solution immediately before use. | ||
| 2. Lower Concentration: If the issue persists, the working concentration may be too high. The experiment may need to be redesigned at a lower, more soluble concentration. | ||
| Temperature Fluctuation | A decrease in temperature after preparation (e.g., moving from a 37°C water bath to room temperature) can reduce solubility.[6] | A solution that remains clear at the experimental temperature. |
| 1. Maintain Temperature: Keep the solution at a constant temperature throughout the experiment. | ||
| 2. Re-dissolve: Gently warm and vortex the solution to re-dissolve the precipitate before use. | ||
| pH Shift | The pH of the buffer may have shifted, potentially due to absorption of atmospheric CO₂. | A solution that remains clear and at the correct pH. |
| 1. Verify pH: Re-measure and, if necessary, adjust the pH of the solution. | ||
| 2. Use Sterile Filtration: After preparation, sterile filter the solution (0.22 µm filter) to remove any micro-precipitates. |
Issue 3: I am observing inconsistent results in my cell-based assays, possibly due to poor solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in Culture Media | Components in the cell culture media, such as proteins and salts, can cause the drug to precipitate out of the solution, lowering its effective concentration.[6] | Consistent and reproducible assay results. |
| 1. Visual Inspection: Before adding to cells, inspect the final drug-media mixture under a microscope for any signs of precipitation. | ||
| 2. Use a Solubility-Enhanced Formulation: Consider using cyclodextrins or surfactants (see Protocol 2 & 3) to improve solubility and stability in the complex media environment.[14] | ||
| Adsorption to Plasticware | Hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware (e.g., tubes, microplates), reducing the actual concentration delivered to the cells.[6] | The effective drug concentration in the media is accurate and consistent. |
| 1. Use Low-Binding Plastics: Utilize labware specifically designed to minimize hydrophobic interactions. | ||
| 2. Pre-treatment: Consider pre-treating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with the assay. |
Data Presentation: Comparison of Solubilization Techniques
The following table summarizes common solubilization strategies applicable to this compound. Starting concentrations are general recommendations and should be optimized for your specific experimental system.
| Technique | Agent Example | Recommended Starting Conc. | Advantages | Potential Disadvantages |
| Co-solvency [15] | DMSO, Ethanol, PEG 400 | Ensure final conc. is <1% (v/v) | Simple, effective for creating stock solutions, widely used. | Can exhibit cellular toxicity or off-target effects at higher concentrations. |
| Surfactants [7] | Tween® 20, Triton™ X-100 | 0.1 - 1% (v/v) | Forms micelles that encapsulate the drug, increasing stability in aqueous media. | Can interfere with cell membranes and certain enzymatic or protein-binding assays. |
| Complexation [3] | HP-β-CD, SBE-β-CD | 1 - 10 mM | Generally low toxicity, can significantly enhance solubility and stability. | Can be more expensive; may alter the effective free concentration of the drug. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL or ~70 mM).
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication or gentle warming (37°C) can assist if needed.
-
To prepare your working solution, serially dilute the stock solution in your experimental buffer. Important: Add the stock solution dropwise into the buffer while vortexing to prevent precipitation.
-
Ensure the final DMSO concentration in your working solution is minimal and below the tolerance level of your experimental system (e.g., <0.5% v/v).
Protocol 2: Solubility Enhancement using a Surfactant (Tween® 20)
-
Prepare your desired experimental buffer.
-
Add Tween® 20 to the buffer to a final concentration of 0.1% (v/v). Mix thoroughly.
-
Weigh out the this compound powder and add it directly to the surfactant-containing buffer.
-
Stir or vortex the solution. Gentle heating (37°C) or sonication can be used to accelerate dissolution. The surfactant molecules will form micelles around the this compound, aiding its solubilization.
-
Sterile filter the final solution through a 0.22 µm syringe filter if required for the application.
Protocol 3: Solubility Enhancement using Cyclodextrins (HP-β-CD)
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer at a concentration of 10 mM.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours, or overnight for difficult cases. The cyclodextrin will form an inclusion complex with the this compound molecule.
-
Once dissolved, the solution can be used directly or further diluted in the experimental buffer as needed.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable solubilization technique for this compound.
Caption: Diagram of Cyclodextrin (HP-β-CD) forming a soluble inclusion complex with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. acetyl carbromal | 77-66-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
Methods to minimize bromide ion interference in Acecarbromal analytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bromide ion interference during the analytical assay of Acecarbromal.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of bromide ion interference in this compound analytical assays?
A1: Bromide ion interference in this compound assays can originate from two main sources:
-
Degradation of this compound: this compound is a brominated organic compound. Under certain conditions, such as exposure to high temperatures, extreme pH (acidic or basic hydrolysis), or oxidation, the molecule can degrade, releasing free bromide ions into the sample matrix.[1][2][3][4]
-
Contamination: The sample matrix itself, reagents, or solvents used in the preparation and analysis may contain bromide as a contaminant.
Q2: Why is bromide ion interference a concern in the analysis of this compound?
A2: Bromide ion interference can lead to inaccurate quantification of this compound. Depending on the analytical technique used, bromide ions might co-elute with this compound in chromatographic methods or produce a signal that overlaps with the analyte's signal in certain detectors, leading to erroneously high results.
Q3: What are the general strategies to minimize bromide ion interference?
A3: The main strategies to mitigate bromide ion interference include:
-
Sample Preparation: Implementing a sample cleanup step to selectively remove bromide ions before analysis.
-
Chromatographic Separation: Optimizing the chromatographic conditions to achieve baseline separation between this compound and bromide ions.
-
Selective Detection: Utilizing a detection method that is sensitive to this compound but not to bromide ions.
Troubleshooting Guide
Issue 1: Poor peak separation between this compound and a suspected bromide peak in HPLC analysis.
Cause: Sub-optimal chromatographic conditions.
Solution:
-
Optimize Mobile Phase:
-
Increase Organic Content: A gradual increase in the organic solvent (e.g., acetonitrile or methanol) concentration in a reversed-phase HPLC method can help to retain the more non-polar this compound for a longer time, while the highly polar bromide ion will elute earlier.
-
Adjust pH: The pH of the mobile phase can influence the retention of this compound. Experiment with a pH range of 3-7 to find the optimal separation.
-
Use Ion-Pairing Agents: For better retention and separation of the bromide ion, consider using a mixed-mode column or adding an ion-pairing reagent to the mobile phase.[5]
-
-
Select an Appropriate Column:
-
A C18 column is a good starting point for the separation of this compound.
-
If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, to exploit different separation mechanisms.
-
Logical Troubleshooting Workflow for Co-elution
References
- 1. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
Best Practices for Improving the Stability of Acecarbromal in Long-Term Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Acecarbromal during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound, also known as acetylcarbromal, is a sedative and hypnotic agent. Chemically, it is a brominated N-acylurea. Its structure contains amide and urea functionalities, which are key to understanding its stability profile.
Q2: What are the primary factors that can affect the stability of this compound during long-term storage?
The stability of this compound can be influenced by several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity: As an N-acylurea, this compound is susceptible to hydrolysis, and high humidity can promote this degradation pathway.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
pH: In solution, the pH can significantly impact the rate of hydrolysis.
Q3: What are the likely degradation pathways for this compound?
Based on its N-acylurea structure, the most probable degradation pathway is hydrolysis . This involves the cleavage of the amide bonds in the molecule, leading to the formation of smaller, inactive compounds. Oxidation and photodegradation are also potential pathways that should be considered, especially under stress conditions.
Troubleshooting Guide for this compound Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or purity over time in solid form. | Inappropriate storage conditions (high temperature or humidity). | 1. Verify storage temperature is maintained at controlled room temperature (20-25°C). 2. Ensure the storage container is tightly sealed to protect from ambient humidity. 3. Store in a desiccator for enhanced protection against moisture. |
| Discoloration or change in the physical appearance of the solid. | Exposure to light or incompatible excipients. | 1. Store this compound in amber-colored or opaque containers to protect from light. 2. If formulated with excipients, investigate potential incompatibilities. Conduct compatibility studies with individual excipients. |
| Rapid degradation when in solution. | pH of the solvent, exposure to light, or elevated temperature. | 1. Buffer the solution to an optimal pH (if known, otherwise neutral pH is a starting point). 2. Prepare solutions fresh and use them promptly. 3. Protect solutions from light by using amber glassware or covering with aluminum foil. 4. Store solutions at refrigerated temperatures (2-8°C) if short-term storage is necessary, after confirming that precipitation does not occur. |
| Appearance of unknown peaks in HPLC analysis of stored samples. | Chemical degradation of this compound. | 1. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. 2. Use a stability-indicating HPLC method to separate the main peak from any degradation products. 3. Characterize the unknown peaks using techniques like LC-MS to understand the degradation pathway. |
Quantitative Data Summary
Due to the limited availability of specific long-term stability data for this compound in publicly accessible literature, the following table provides a general overview of recommended storage conditions based on its chemical class and standard pharmaceutical practice.
| Storage Condition | Parameter | Recommended Range | Rationale |
| Long-Term Storage (Solid) | Temperature | 20-25°C (Controlled Room Temperature) | To minimize thermal degradation. |
| Relative Humidity | < 60% RH | To prevent hydrolysis. | |
| Light Exposure | Protected from light | To prevent photodegradation. | |
| Short-Term Storage (Solution) | Temperature | 2-8°C (Refrigerated) | To slow down hydrolytic degradation in solution. |
| pH | Neutral (unless specific data suggests otherwise) | To minimize acid or base-catalyzed hydrolysis. | |
| Light Exposure | Protected from light | To prevent photodegradation in solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Store 10 mg of solid this compound at 105°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation (Solid): Spread a thin layer of solid this compound in a petri dish and expose it to a photostability chamber (ICH Q1B conditions: 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter). Keep a control sample in the dark.
-
-
Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (starting point for development):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0).
-
Initial Gradient Example: Start with 30% acetonitrile and increase to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 210-250 nm).
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure separation of the main peak from degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Best practices for long-term storage of this compound.
Dose-response optimization for sedative effects without toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response relationships for sedative effects while minimizing toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo sedative study based on in vitro data?
A1: There is no direct formula to convert an in vitro IC50 to an in vivo dose. A common starting point is to conduct a literature review for compounds with similar mechanisms of action to establish a potential dose range. Subsequently, an initial dose-range-finding study with a small number of animals is recommended. This typically involves administering a wide range of doses to different groups of animals and observing for signs of sedation and toxicity.
Q2: What are the most common behavioral assays to assess sedation in rodents?
A2: The most common behavioral assays include the Open Field Test (OFT) and the Righting Reflex Test. The OFT assesses general locomotor activity and exploratory behavior, where a decrease in movement can indicate sedation.[1][2][3][4] The Righting Reflex Test directly measures the loss of the reflex to return to an upright position when placed on the back, which is a key indicator of a hypnotic state.[5][6][7]
Q3: How can I distinguish between sedative effects and general motor impairment?
A3: This can be challenging. Combining different assays is crucial. For instance, a reduction in movement in the Open Field Test could be due to sedation or motor impairment. The Rotarod test can be used to specifically assess motor coordination. If an animal shows reduced activity in the OFT but performs normally on the rotarod, the effect is more likely to be sedation.
Q4: What are the key considerations for assessing toxicity in conjunction with sedative effects?
A4: Acute toxicity is a primary concern. An acute toxicity study, such as the one outlined in OECD Guideline 425, is used to determine the median lethal dose (LD50) of a compound.[8][9][10][11][12] In addition to mortality, it is essential to monitor for clinical signs of toxicity, including changes in body weight, respiratory distress, tremors, and any abnormal behaviors for up to 14 days post-administration.[8] Histopathological examination of major organs after the study can also provide valuable information on organ-specific toxicity.
Q5: What is the primary signaling pathway targeted by most sedative-hypnotic drugs?
A5: The majority of sedative-hypnotic agents, including benzodiazepines and barbiturates, enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[13][14][15][16] This receptor is a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[14][15]
Troubleshooting Guides
Open Field Test (OFT)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in locomotor activity between control animals. | Inconsistent environmental conditions (lighting, noise).[17] Differences in handling by the experimenter. Animal-specific factors (age, sex, strain). | Standardize lighting and use a white noise generator to mask external sounds.[17] Ensure all experimenters use a consistent handling protocol. Randomize animals to treatment groups and ensure they are age and sex-matched. |
| Animals show freezing behavior, even in the control group. | The testing environment is too stressful (e.g., too bright). Sudden loud noises during the test. | Reduce the lighting intensity in the testing arena. Ensure the testing room is in a quiet location and use a white noise generator. |
| No significant difference between control and treated groups, even at high doses. | The compound may not have a sedative effect. The observation period may be too short or too long, missing the peak effect of the drug. | Consider testing a different class of compounds. Conduct a time-course study to determine the time of peak drug effect and adjust the observation period accordingly. |
Elevated Plus Maze (EPM)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animals consistently fall off the open arms. | Motor impairment due to the drug. The width of the arms is too narrow for the animal strain. | Use a lower dose of the drug. If the problem persists in control animals, consider using a maze with wider arms. Exclude data from animals that fall off.[18] |
| Very low exploration of the open arms in all groups. | The testing environment is too anxiogenic (e.g., too bright).[19] The animals are not properly habituated to the testing room. | Test under dim light conditions.[19] Allow for a longer acclimatization period in the testing room before starting the trial. |
| "One-trial tolerance" is observed upon re-testing. | Animals remember the maze from the first exposure, leading to reduced open arm exploration even with anxiolytic drugs.[20] | To reliably re-test, use a long inter-trial interval (e.g., 28 days) and change the testing room for the second trial to reinstate the anxiolytic-like effects of benzodiazepines.[20] |
Data Presentation
Table 1: Dose-Dependent Effects of Diazepam on Rat Behavior in the Elevated Plus Maze
| Diazepam Dose (mg/kg, IP) | Total Distance Covered (cm) | % of Entries into Open Arms | % of Time Spent in Open Arms | Number of Closed Arm Entries |
| 0 (Control) | 1250 ± 150 | 25 ± 5 | 15 ± 4 | 15 ± 3 |
| 0.3 | 1300 ± 160 | 45 ± 6 | 35 ± 5 | 14 ± 2 |
| 0.6 | 1350 ± 170 | 40 ± 5 | 30 ± 4 | 16 ± 3 |
| 1.2 | 1000 ± 120 | 28 ± 4 | 18 ± 3 | 12 ± 2 |
| Data are presented as mean ± SEM. P < 0.05, **P < 0.01 compared to control. Data is illustrative and based on findings from cited research.[21] |
Table 2: Acute Toxicity (LD50) of Common Sedatives in Rodents
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Midazolam | Rat | Oral | ~1600 |
| Midazolam | Mouse | Oral | ~1600 |
| Midazolam | Rat | Intravenous | 75 |
| Midazolam | Mouse | Intravenous | 50 |
| Data sourced from cited literature.[22] |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Sedative Effect Assessment
-
Apparatus: A square arena (e.g., 45 cm x 45 cm x 40 cm for mice) with a floor divided into a central and a peripheral zone.[23]
-
Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the test to allow them to acclimate.[4]
-
Procedure: a. Gently place the mouse in the center of the open field arena.[24] b. Immediately start a video recording and tracking software. c. Allow the animal to explore the arena for a predetermined period (e.g., 10-20 minutes).[14] d. After the session, return the animal to its home cage. e. Thoroughly clean the arena with a disinfectant (e.g., 10% isopropyl alcohol) between trials to remove olfactory cues.[2]
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency. A significant decrease in total distance traveled and rearing frequency can be indicative of a sedative effect.
-
Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
-
Principle: The Up-and-Down Procedure (UDP) is a sequential test that uses a minimum number of animals to estimate the LD50.[8][9][11]
-
Animal Preparation: Use healthy, young adult rodents (rats are typical). Animals should be fasted prior to dosing.[11]
-
Dosing Procedure: a. Limit Test: If the substance is expected to have low toxicity, a limit test is performed starting at a dose of 2000 mg/kg (or 5000 mg/kg if required). A total of up to 5 animals are used.[9] b. Main Test: If toxicity is unknown or expected, the main test is performed. i. Dose the first animal at a level just below the best estimate of the LD50. ii. Observe the animal for at least 48 hours.[9] iii. If the animal survives, the next animal is dosed at a higher level. If the first animal dies, the next animal receives a lower dose.[12] iv. Continue this sequential dosing, typically with 48-hour intervals between animals.[12]
-
Observations: a. Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.[11] b. Record all clinical signs of toxicity, such as changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems. c. Record body weight weekly.[12] d. Note all instances of mortality.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[12] A gross necropsy of all animals is performed at the end of the study.[12]
Visualizations
Signaling Pathways
Caption: GABA-A Receptor Signaling Pathway for Sedative Drugs.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. va.gov [va.gov]
- 3. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Acute Toxicology Test OECD 425 - Toxicology IND Services [toxicology-ind.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Acute toxicity studies-425 | PPTX [slideshare.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. How Do Sedative/Hypnotics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 15. Pharmacology of Sedative-Hypnotics | Pharmacology Mentor [pharmacologymentor.com]
- 16. acnp.org [acnp.org]
- 17. amuzainc.com [amuzainc.com]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. behaviorcloud.com [behaviorcloud.com]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Safety aspects of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The open field assay is influenced by room temperature and by drugs that affect core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inter-species differences in Acecarbromal metabolism rates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating inter-species differences in the metabolism of Acecarbromal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
This compound is a sedative and hypnotic drug.[1] It is structurally an N-acylurea and functions as a prodrug to Carbromal. The initial metabolic step is likely a rapid hydrolysis to Carbromal. Subsequent metabolism of Carbromal is extensive, primarily occurring in the liver.[2] Key metabolic reactions include modifications of the urea moiety to form active metabolites like bromoethylbutyramide and ethylbutyrylurea, as well as hydroxylation of the acyl residue and reductive debromination.[2]
Q2: Why am I observing significant differences in the rate of this compound metabolism between human and rat liver microsomes?
Significant inter-species differences in drug metabolism are common and can be attributed to several factors:
-
Enzyme Expression Levels: The abundance of specific drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms, can vary dramatically between species.[3] For example, certain CYP enzymes like CYP2C11 and CYP3A2 are male-specific in rats, which can lead to sex- and species-dependent differences in metabolism.[4]
-
Enzyme Activity and Specificity: Even if the same enzyme family is present, the specific isoforms may have different substrate specificities or catalytic activities between humans and preclinical species like rats or dogs.[3][5]
-
Presence of Different Metabolic Pathways: Some metabolic pathways may be prominent in one species but minor or absent in another.[6] For instance, studies on Carbromal have identified erythro-2-Brom-2-ethyl-3-hydroxybutyramide as a metabolite in the urine of humans, rats, mice, and dogs, suggesting some shared pathways.[7] However, the relative amounts of other metabolites, such as bromoethylbutyramide and ethylbutyrylurea, have been shown to differ between rats and humans.[8]
These differences are critical for preclinical safety studies, as they determine whether animal models are exposed to the same metabolites as humans.[9]
Troubleshooting Guides
Issue 1: Discrepant Metabolic Rates in In Vitro Systems (e.g., Microsomes vs. Hepatocytes)
Question: My results from liver microsome stability assays show a much slower metabolism rate compared to assays using intact hepatocytes. Why is there a discrepancy?
Answer: This is a common observation and can be explained by the different complexities of the in vitro systems:
-
Liver Microsomes: These are subcellular fractions containing primarily Phase I drug-metabolizing enzymes located in the endoplasmic reticulum, such as the Cytochrome P450 (CYP) superfamily.[10][11] Microsomal assays are excellent for assessing CYP-mediated oxidative metabolism but lack cytosolic enzymes and Phase II conjugation enzymes (like UGTs and SULTs) unless specific cofactors are added.[11][12]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters.[10][13] Therefore, hepatocyte assays provide a more comprehensive picture of a compound's overall cellular metabolism.[12]
Troubleshooting Steps:
-
Hypothesize Missing Pathways: The discrepancy suggests that pathways other than CYP-mediated oxidation are significant for this compound metabolism. This could involve Phase II conjugation (e.g., glucuronidation) or metabolism by cytosolic enzymes (e.g., aldehyde oxidases) that are absent or inactive in standard microsomal assays.[11]
-
Augment Microsomal Assays: To test for Phase II metabolism, run the microsomal stability assay again but supplement the reaction with the appropriate cofactors, such as UDPGA (for UGTs) and PAPS (for SULTs), and a pore-forming agent like alamethicin to allow cofactor access to luminal enzymes.[11]
-
Analyze Metabolite Profiles: Use LC-MS/MS to compare the metabolite profiles from both hepatocyte and microsomal incubations. The presence of unique, more polar metabolites in the hepatocyte samples would strongly indicate that Phase II metabolism is a major clearance pathway.
Issue 2: Unexpectedly High or Low Metabolism in a Specific Animal Species
Question: The metabolic rate of this compound in dog liver microsomes is drastically different from that in human or rat microsomes. How can I investigate the cause?
Answer: Drastic differences between species are a key finding. The goal is to determine if the animal model is representative of human metabolism.
Troubleshooting Workflow:
References
- 1. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. efsa.europa.eu [efsa.europa.eu]
- 5. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A species difference in the presystemic metabolism of carbazeran in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Investigations of carbromal metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [On the toxicology of carbromal. I. Estimation of carbromal and its hypnotically active metabolites in rats and humans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro species comparisons and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Challenges in the quantification of Acecarbromal in complex biological matrices
Technical Support Center: Quantification of Acecarbromal
Welcome to the technical support center for the analysis of this compound in complex biological matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound in biological matrices?
A1: The primary challenges stem from the complexity of biological samples like plasma, urine, or tissue homogenates.[1][2] Key difficulties include:
-
Matrix Effects: Endogenous components such as phospholipids, salts, and proteins can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based assays.[3][4][5][6] This can significantly impact the accuracy, precision, and sensitivity of the method.[7]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing.[8] Factors like pH, temperature, and enzymatic activity can lead to the hydrolysis of the molecule, compromising the integrity of the results.[8][9] It is crucial to evaluate stability under various conditions, including bench-top, freeze-thaw, and long-term storage.[10][11][12]
-
Low Concentrations: Therapeutic or trace-level concentrations of this compound require highly sensitive analytical methods and efficient sample preparation techniques to pre-concentrate the analyte.[1][13]
-
Sample Preparation: Selecting an appropriate sample preparation technique is critical. The goal is to efficiently extract this compound while removing interfering matrix components, a process that can be challenging and method-dependent.[14][15][16]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for quantifying drugs like this compound in biological matrices.[17] LC-MS/MS offers high sensitivity and selectivity, which is essential for measuring low concentrations and distinguishing the analyte from matrix interferences.[3][18] Other techniques that can be employed include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, potentially after a derivatization step to improve the volatility and thermal stability of this compound.[19][20][21]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than mass spectrometry-based methods but can be suitable for applications where higher concentrations are expected, such as in toxicology cases or for analyzing formulations.[22][23][24][25][26]
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is crucial for developing a robust bioanalytical method.[7] Strategies include:
-
Effective Sample Cleanup: Employing more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a larger portion of interfering matrix components compared to simpler methods like Protein Precipitation (PPT).[14][27]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve chromatographic separation between this compound and co-eluting matrix components is a highly effective strategy.[4][7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[6]
Q4: What are the best practices for ensuring the stability of this compound in samples?
A4: To ensure analyte stability, a systematic approach is required.[9]
-
Storage Conditions: Samples should be stored at low temperatures, typically -20°C or -80°C, immediately after collection to minimize enzymatic and chemical degradation.[8][10][12]
-
pH Control: Adjusting the pH of the biological sample with buffers can help stabilize pH-sensitive compounds.[9]
-
Addition of Inhibitors: For plasma or blood samples, the addition of enzyme inhibitors (e.g., sodium fluoride for esterases) can prevent metabolic degradation of the analyte.[9]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can lead to analyte degradation. Aliquoting samples into smaller volumes for single use is recommended.[12]
-
Stability Assessment: A thorough validation process must include stability experiments that mimic the entire lifecycle of a sample, from collection to final analysis.[11]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Analyte instability during sample processing. 3. Co-precipitation of the analyte with proteins. 4. Incorrect pH for LLE or SPE. | 1. Optimize the extraction solvent or SPE sorbent and elution solvent.[14][28] 2. Perform extraction at a lower temperature (e.g., on ice). Assess bench-top stability. 3. Switch from Protein Precipitation to LLE or SPE for a cleaner extraction.[27] 4. Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or LLE. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation technique. 2. Significant and variable matrix effects between samples.[3] 3. Analyte instability in the processed sample (autosampler stability). | 1. Use an automated or semi-automated sample preparation system. Ensure consistent vortexing and evaporation steps. 2. Use a stable isotope-labeled internal standard. Improve the cleanup method to remove more interferences. 3. Evaluate the stability of the reconstituted extract in the autosampler over the expected run time. |
| Ion Suppression or Enhancement | 1. Co-elution of endogenous matrix components (e.g., phospholipids).[3][4] 2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from the interfering peaks.[7] 2. Implement a more effective sample preparation method (e.g., SPE is generally cleaner than LLE, which is cleaner than PPT).[6][27] 3. Dilute the sample extract to reduce the concentration of interfering components. |
| Poor Peak Shape in Chromatography | 1. Incompatibility between the injection solvent and the mobile phase. 2. Column degradation or contamination. 3. Presence of residual matrix components from the extraction. | 1. Ensure the final injection solvent is of similar or weaker strength than the initial mobile phase. 2. Use a guard column. If the column is contaminated, flush it according to the manufacturer's instructions or replace it. 3. Improve the sample cleanup procedure to remove particulates and strongly retained matrix components.[28] |
| Carryover in LC-MS/MS | 1. Adsorption of the analyte onto parts of the injector or column. 2. High concentration samples analyzed before low concentration samples. | 1. Optimize the needle wash solution in the autosampler; use a wash solvent with high organic content. 2. Inject a blank sample after high-concentration standards or samples to check for carryover.[29] |
Experimental Protocols & Data
The following are generalized protocols that serve as a starting point for method development. Optimization is required for specific matrices and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple but often results in the least clean extract, making it susceptible to matrix effects.[7][30]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (e.g., plasma).
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[31]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (or a weak solvent).
-
Vortex briefly and inject into the analytical system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[14]
-
To a glass tube, add 200 µL of biological sample.
-
Add the internal standard solution.
-
Add 50 µL of a buffer to adjust pH (if necessary).
-
Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tertiary butyl ether or ethyl acetate).[18]
-
Cap and vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (top) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and inject.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and analyte concentration, often yielding the cleanest extracts and lowest matrix effects.[27][32] A generic protocol using a polymeric reversed-phase sorbent is described below.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Load: Mix 200 µL of the biological sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute this compound and the internal standard by passing 1 mL of methanol through the cartridge into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A.
-
Vortex and inject.
Quantitative Data Summary
The table below presents illustrative performance data for the three sample preparation methods. Actual results may vary.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Effect (%) * | 40 - 75 (High Suppression) | 80 - 95 (Low Suppression) | 95 - 105 (Minimal Effect) |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low | High |
| Pros | Fast, simple, inexpensive. | Good recovery, cleaner than PPT. | Excellent cleanup, high concentration factor.[27] |
| Cons | High matrix effects, low selectivity.[7] | Labor-intensive, uses organic solvents.[14] | Complex, time-consuming, costly. |
*Matrix Effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect.
Visualized Workflows and Logic
General Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of this compound from sample collection to data analysis.
Troubleshooting Logic for Low Analyte Recovery
This decision tree provides a logical path for troubleshooting issues related to low analyte recovery.
References
- 1. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 2. Challenges and Strategies for Quantification of Drugs in the Brain: Current Scenario and Future Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]
- 9. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation techniques for biological sample | PPTX [slideshare.net]
- 17. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. Separation and quantitative determination of this compound, carbromal, and bromisoval as well as their main metabolites by means of high-pressure liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC method for rapid determination of acetylator phenotype by measuring urinary caffeine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. acgpubs.org [acgpubs.org]
- 27. cris.unibo.it [cris.unibo.it]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. jyoungpharm.org [jyoungpharm.org]
- 30. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Acecarbromal forced degradation studies for developing stability-indicating methods
Technical Support Center: Acecarbromal Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in forced degradation studies of this compound to develop stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is conducted to intentionally degrade the this compound drug substance under various harsh conditions.[1][2] The primary objectives are to:
-
Identify potential degradation products and establish the degradation pathways of the molecule.[1][3]
-
Demonstrate the specificity of an analytical method, ensuring it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants. This is crucial for developing a stability-indicating method (SIM).[4][5]
-
Gain insights into the intrinsic stability of the this compound molecule, which helps in determining appropriate storage conditions and shelf-life.[1]
Q2: What are the typical stress conditions applied in forced degradation studies for a molecule like this compound?
A2: According to ICH guidelines, forced degradation studies typically involve exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions.[2] Common conditions include:
-
Acidic Hydrolysis: Using various concentrations of acids like HCl or H₂SO₄.
-
Basic Hydrolysis: Using various concentrations of bases like NaOH.
-
Neutral Hydrolysis: Using water at elevated temperatures.
-
Oxidative Degradation: Employing oxidizing agents such as hydrogen peroxide (H₂O₂), typically in the range of 3-30%.[2]
-
Thermal Degradation: Exposing the solid drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV and fluorescent light.
Q3: How much degradation should I aim for during the study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for the degradation of the active pharmaceutical ingredient is 20-80%.[6] If significant degradation is observed too quickly, it's advisable to stop the analysis for that specific stress condition.[2]
Q4: What are the most common analytical techniques used to analyze the samples from forced degradation studies?
A4: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique due to its high sensitivity, accuracy, and versatility in separating, identifying, and quantifying the API and its degradation products.[7][8] Other techniques that can be employed include:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) for improved separation performance.[9]
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), for the identification and characterization of degradation products.[7][10]
-
Spectroscopic methods like UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy to detect structural modifications.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation or very little degradation observed under stress conditions. | Stress conditions are not harsh enough (concentration of stressor, temperature, or duration of exposure is too low). | * Increase the concentration of the acid, base, or oxidizing agent. * Increase the temperature for thermal and hydrolytic studies. * Extend the duration of exposure to the stressor. |
| Complete degradation of this compound. | The stress conditions are too aggressive. | * Reduce the concentration of the stressor. * Lower the temperature. * Shorten the exposure time and analyze samples at intermediate time points. |
| Poor resolution between this compound and its degradation products in the chromatogram. | The analytical method (e.g., HPLC) is not optimized to be stability-indicating. | * Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer strength). * Try a different stationary phase (column) with a different selectivity. * Optimize the gradient elution profile for better separation. |
| Mass balance is not within the acceptable range (typically 95-105%). | * Co-elution of degradation products with the API. * Degradation products do not have a chromophore and are not detected by the UV detector. * Precipitation of the API or degradants. * Adsorption of the API or degradants onto the container surface. | * Improve the chromatographic resolution. * Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect non-chromophoric degradants. * Ensure complete dissolution of the sample before analysis. * Use inert sample containers. |
| Formation of unexpected or secondary degradation products. | The primary degradation products may be unstable under the applied stress conditions and are degrading further. | * Analyze samples at earlier time points to identify the primary degradants before they convert to secondary products. * This information is valuable for understanding the complete degradation pathway. |
Hypothetical Data Presentation
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | DP1 (8.7%) |
| 0.1 M NaOH (RT, 8h) | 45.8% | 3 | DP3 (25.1%) |
| 10% H₂O₂ (RT, 12h) | 22.5% | 2 | DP4 (12.3%) |
| Dry Heat (80°C, 48h) | 8.1% | 1 | DP5 (5.6%) |
| Photolytic (ICH Q1B) | 12.7% | 2 | DP1 (6.2%) |
Detailed Experimental Protocol: Forced Degradation of this compound
This protocol is a representative example. Actual concentrations, temperatures, and durations should be adjusted based on the observed stability of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase to 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to 100 µg/mL.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C for 48 hours in a calibrated oven.
-
After exposure, dissolve the sample in the mobile phase to obtain a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A parallel set of samples should be kept in the dark as a control.
-
After exposure, prepare samples to a final concentration of 100 µg/mL for analysis.
-
-
Analysis:
Visualizations
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. news-medical.net [news-medical.net]
- 10. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 11. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Study Protocols to Reduce Acecarbromal-Induced Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine animal study protocols and minimize adverse effects associated with Acecarbromal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as acetylcarbromal, is a sedative and hypnotic drug belonging to the ureide group.[1] Its primary mechanism of action is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system (CNS).[2][3][4] By enhancing the effect of GABA, this compound increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedative and anxiolytic effects.[3][4]
Q2: What are the common and serious adverse effects of this compound observed in animal studies?
Common adverse effects associated with this compound are extensions of its sedative properties and include drowsiness, dizziness, confusion, and motor incoordination.[2][5] At higher doses, or when combined with other CNS depressants, more severe effects such as respiratory depression can occur.[2][3] A significant concern with prolonged use of this compound is the risk of bromide toxicity, or "bromism," which can lead to neurological and psychiatric symptoms like memory loss, confusion, and hallucinations.[1][4][5]
Q3: What are the key principles for refining animal study protocols involving this compound?
The refinement of animal study protocols for this compound should be guided by the "Three Rs": Replacement (using non-animal models where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal pain, suffering, and distress).[6][7] Specific to this compound, refinement strategies should focus on careful dose selection, vigilant monitoring for adverse effects, and the implementation of humane endpoints.
Troubleshooting Guide for this compound-Induced Adverse Effects
This guide provides a structured approach to identifying and mitigating common adverse effects encountered during animal studies with this compound.
Issue 1: Excessive Sedation and Ataxia
-
Problem: Animals exhibit profound sedation, lethargy, or significant motor impairment (ataxia) beyond the desired level for the study.
-
Potential Causes:
-
The administered dose is too high for the specific species, strain, or sex of the animal.
-
Incorrect calculation of the dose or a formulation error.
-
Synergistic effects with other administered compounds (e.g., anesthetics, analgesics).
-
-
Refinement Strategies:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to identify the minimal effective dose that achieves the desired scientific outcome with the least sedation.
-
Staggered Dosing: Instead of a single high dose, consider administering smaller, more frequent doses to maintain a more stable and less sedative plasma concentration.
-
Review Concomitant Medications: Carefully evaluate all other drugs being administered for potential CNS depressant effects and consider alternatives if possible.
-
Issue 2: Respiratory Depression
-
Problem: Animals show a significant decrease in respiratory rate, shallow breathing, or cyanosis (bluish discoloration of mucous membranes).
-
Potential Causes:
-
This compound overdose.
-
Combination with other respiratory depressant drugs (e.g., opioids, certain anesthetics).
-
-
Refinement Strategies:
-
Immediate Dose Re-evaluation: Respiratory depression is a serious adverse effect and necessitates an immediate review and likely reduction of the this compound dose.
-
Enhanced Monitoring: Continuously monitor respiratory rate and oxygen saturation using appropriate equipment (e.g., pulse oximeter).
-
Establish Humane Endpoints: Define clear criteria for euthanasia if severe respiratory distress occurs, such as a specific drop in respiratory rate or oxygen saturation.
-
Issue 3: Suspected Bromide Toxicity (Bromism) in Chronic Studies
-
Problem: In long-term studies, animals exhibit neurological signs such as progressive ataxia, hind limb weakness, confusion, or behavioral changes that are not attributable to the acute sedative effects of the drug.
-
Potential Causes:
-
Accumulation of bromide ions in the body due to the metabolism of this compound over time.
-
-
Refinement Strategies:
-
Serum Bromide Monitoring: Regularly collect blood samples to measure serum bromide concentrations. While specific therapeutic and toxic levels for this compound-induced bromism in research animals are not well-established, monitoring trends can provide early warning of accumulation.
-
"Drug Holidays": If the study design permits, consider intermittent dosing schedules (e.g., five days on, two days off) to allow for bromide clearance and reduce the risk of accumulation.
-
Dietary Considerations: Ensure a consistent and adequate chloride intake in the animals' diet, as chloride competes with bromide for reabsorption in the kidneys and can enhance its excretion.
-
Data Presentation: Summary of Potential this compound Adverse Effects and Monitoring Parameters
| Adverse Effect Category | Clinical Signs in Rodents | Monitoring Parameters | Recommended Action |
| CNS Depression | Excessive sedation, ataxia, loss of righting reflex, lethargy. | Behavioral scoring (e.g., sedation scale), motor function tests (e.g., rotarod). | Reduce dose, conduct dose-response study. |
| Respiratory Depression | Decreased respiratory rate, shallow breathing, cyanosis. | Respiratory rate monitoring, pulse oximetry. | Immediately lower dose, provide supportive care, consider humane endpoint. |
| Bromide Toxicity (Chronic) | Progressive ataxia, hind limb weakness, behavioral changes, confusion. | Serum bromide concentration, neurological examinations. | Implement "drug holidays," ensure adequate dietary chloride, consider discontinuing treatment. |
| General Health | Weight loss, decreased food and water intake, poor grooming. | Body weight, food and water consumption, general appearance scoring. | Provide supportive care (e.g., supplemental nutrition, hydration), re-evaluate dose and protocol. |
Experimental Protocols
Protocol 1: Dose-Response Study for Sedative Effects
-
Animal Model: Select the appropriate rodent species and strain for the research question. Acclimatize animals to the housing conditions for at least one week.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, low, medium, and high dose of this compound) with a sufficient number of animals per group for statistical power.
-
Drug Administration: Administer this compound via the intended experimental route (e.g., oral gavage).
-
Behavioral Assessment: At predetermined time points after administration, assess the level of sedation and motor coordination using standardized tests such as the Open Field Test (to measure locomotor activity) and the Rotarod Test (to assess motor coordination).
-
Data Analysis: Analyze the data to determine the dose that produces the desired level of sedation with minimal adverse effects. This will help in selecting an appropriate dose for subsequent studies.
Protocol 2: Monitoring for Bromide Toxicity in Chronic Studies
-
Baseline Sampling: Prior to the first administration of this compound, collect a baseline blood sample from all animals to determine baseline serum bromide levels.
-
Regular Blood Collection: At regular intervals throughout the study (e.g., weekly or bi-weekly), collect a small volume of blood from a peripheral vein (e.g., saphenous or tail vein) using appropriate and refined techniques to minimize stress.
-
Sample Processing: Process the blood samples to obtain serum and store them appropriately until analysis.
-
Bromide Analysis: Analyze the serum samples for bromide concentration using a validated analytical method (e.g., spectrophotometry or high-performance liquid chromatography).
-
Clinical Observations: Concurrently with blood sampling, perform and record detailed clinical observations, paying close attention to neurological signs such as ataxia and changes in gait.
-
Data Evaluation: Plot the serum bromide concentrations over time for each animal and correlate these with any observed clinical signs. Establish a threshold for intervention based on rising bromide levels or the appearance of adverse neurological signs.
Mandatory Visualizations
Caption: GABAergic signaling pathway and the modulatory role of this compound.
Caption: Experimental workflow for refining this compound animal study protocols.
Caption: Logical relationship for troubleshooting this compound-induced adverse effects.
References
Validation & Comparative
A Comparative Analysis of Sedative Efficacy: Acecarbromal vs. Carbromal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sedative and hypnotic properties of two structurally related bromoureide compounds, acecarbromal and carbromal. Developed in the early 20th century, both agents have a history of clinical use for insomnia and anxiety. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and drug development purposes, highlighting their shared mechanism of action, pharmacological profiles, and the inherent risks associated with their chemical class.
Executive Summary
This compound and carbromal are sedative-hypnotic agents belonging to the bromoureide class of drugs. Their therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] While both compounds induce sedation and hypnosis, a direct quantitative comparison of their efficacy is hampered by the limited availability of head-to-head preclinical and clinical studies.
This guide presents the available quantitative data for carbromal and provides a qualitative comparison with this compound based on their shared mechanism and known pharmacological properties. A critical consideration for both compounds is the risk of bromide toxicity, or "bromism," a condition that can arise from chronic use and the accumulation of bromide ions.[3]
Chemical Structures and Properties
This compound is an N-acetyl derivative of carbromal. This structural modification influences its pharmacokinetic and pharmacodynamic properties.
| Feature | This compound | Carbromal |
| Chemical Name | N-(Acetylcarbamoyl)-2-bromo-2-ethylbutanamide | 2-Bromo-N-carbamoyl-2-ethylbutanamide |
| Molecular Formula | C₉H₁₅BrN₂O₃ | C₇H₁₃BrN₂O₂ |
| Molecular Weight | 279.13 g/mol | 237.10 g/mol |
| Trade Names | Sedormid, Abasin, Paxarel | Adalin, Tildin |
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and carbromal exert their sedative and hypnotic effects by enhancing the action of GABA at the GABA-A receptor.[1][2] This receptor is a ligand-gated chloride ion channel. The binding of GABA to its receptor is potentiated by these drugs, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability in the CNS.
Comparative Efficacy and Pharmacokinetics
| Parameter | This compound | Carbromal |
| Onset of Action | 30-60 minutes (oral)[1] | 30-60 minutes (oral)[2] |
| Duration of Action | Several hours[1] | Several hours[2] |
| LD50 (rats, i.p.) | Data not available | 1.8 mmoles/kg |
| Relative Narcotic Activity | Described as "barbiturate-like" | 100 (compared to Phenobarbitone at 100) |
Experimental Protocols
Standard preclinical assays are used to evaluate the sedative and hypnotic efficacy of compounds like this compound and carbromal. The following are detailed methodologies for two common tests.
Thiopental-Induced Sleeping Time Test
This assay measures the ability of a test compound to potentiate the hypnotic effect of a barbiturate like thiopental.
Objective: To determine if a test compound enhances the duration of sleep induced by a sub-hypnotic or hypnotic dose of thiopental.
Animal Model:
-
Species: Mouse
-
Sex: Male or Female
-
Weight: 20-25 g
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives the experimental drug (this compound or carbromal) at a predetermined dose, typically via intraperitoneal (i.p.) or oral (p.o.) administration.
-
The control group receives the vehicle.
-
After a specified pretreatment time, all animals are administered a standard dose of thiopental (e.g., 40 mg/kg, i.p.).
-
The time from thiopental administration to the loss of the righting reflex (onset of sleep) is recorded.
-
The time from the loss to the regaining of the righting reflex (duration of sleep) is recorded.
Parameters Measured:
-
Onset of Sleep (Latency): A decrease in the time to the loss of the righting reflex indicates a faster onset of hypnotic effect.
-
Duration of Sleep: An increase in the duration of sleep compared to the control group indicates a potentiation of the hypnotic effect.
References
A Comparative Pharmacological Analysis of Acecarbromal and Bromisoval on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of two bromoureide sedative-hypnotic agents, Acecarbromal and Bromisoval, with a specific focus on their interaction with γ-aminobutyric acid type A (GABA-A) receptors. While both compounds have historical use as sedatives, contemporary comparative research is limited. This document synthesizes available preclinical data and outlines detailed experimental protocols for a comprehensive evaluation.
Introduction
This compound and Bromisoval are brominated monoureides that have been utilized for their sedative and hypnotic properties.[1][2] Their therapeutic effects are primarily attributed to the modulation of the central nervous system's main inhibitory neurotransmitter, GABA.[3][4] Both drugs act as positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to GABA and leading to a decrease in neuronal excitability.[1][5] This guide aims to compare their pharmacological profiles at the GABA-A receptor, present available quantitative data, and provide standardized experimental methodologies for further research. A significant consideration for both compounds is the potential for bromide toxicity, or "bromism," with chronic use.[5][6]
Mechanism of Action at the GABA-A Receptor
The primary mechanism of action for both this compound and Bromisoval is the potentiation of GABAergic neurotransmission.[3][4] They bind to a site on the GABA-A receptor complex that is distinct from the binding site of GABA itself.[1][7] This allosteric binding induces a conformational change in the receptor, which increases the receptor's affinity for GABA.[4][7] The enhanced binding of GABA leads to a more frequent or prolonged opening of the receptor's integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of sedation or hypnosis.[4][7]
Studies on Bromisoval have shown that its potentiation of GABA-A receptor-mediated inhibitory neurotransmission is not blocked by the benzodiazepine antagonist flumazenil, indicating that its binding site is different from that of benzodiazepines.[7]
Figure 1: Signaling pathway of this compound and Bromisoval at the GABA-A receptor.
Quantitative Pharmacological Data
| Compound | Parameter | Value | Animal Model | Route of Administration |
| Bromisoval | ISD50 (Median Sedative Dose) | 0.35 mmol/kg | Mouse | Intraperitoneal |
| This compound | ISD50 (Median Sedative Dose) | Data not available | - | - |
Table 1: Comparative Sedative Potency.
| Compound | Parameter | Value | Animal Model | Route of Administration |
| Bromisoval | LD50 (Median Lethal Dose) | 3.25 mmol/kg | Mouse | Intraperitoneal |
| This compound | LD50 (Median Lethal Dose) | Data not available | - | - |
Table 2: Comparative Acute Toxicity.
| Compound | Effect on IPSCs | Concentration | Experimental System |
| Bromisoval | Dose-dependently prolongs the decay of spontaneous inhibitory postsynaptic currents (IPSCs) | Not specified | Pyramidal neurons in rat cortical slices |
| This compound | Data not available | - | - |
Table 3: Electrophysiological Effects on GABA-A Receptor-Mediated Currents.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound and Bromisoval, the following detailed experimental protocols are provided.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the modulatory effects of this compound and Bromisoval on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Objective: To quantify and compare the effects of this compound and Bromisoval on the amplitude and kinetics of GABA-evoked currents and spontaneous inhibitory postsynaptic currents (sIPSCs).
Materials:
-
Biological Sample: Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.
-
Recording Equipment: Patch-clamp amplifier, microscope, micromanipulators, data acquisition system.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Internal Pipette Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 QX-314, 4 Na2-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Agonist/Modulators: GABA, this compound, Bromisoval stock solutions.
-
Methodology:
-
Preparation: Prepare acute brain slices (300-400 µm thick) or cultured neurons.
-
Recording:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber continuously perfused with aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
GABA-Evoked Currents: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. Co-apply varying concentrations of this compound or Bromisoval with GABA to determine their effect on the current amplitude and decay kinetics.
-
Spontaneous IPSCs: Record sIPSCs in the absence of exogenous GABA. Bath-apply this compound or Bromisoval at various concentrations and measure changes in the frequency, amplitude, and decay time constant of sIPSCs.
-
-
Analysis: Analyze the data to determine the EC50 for potentiation and the maximal enhancement of GABA-evoked currents. For sIPSCs, quantify the percentage change in decay time and amplitude.
Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
Thiopental-Induced Sleeping Time Test
This in vivo assay assesses the sedative-hypnotic effects of the test compounds by measuring their ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of thiopental.
Objective: To compare the in vivo sedative potency of this compound and Bromisoval.
Materials:
-
Animals: Male Swiss albino mice (20-25 g).
-
Compounds: this compound, Bromisoval, Thiopental sodium, vehicle (e.g., 1% Tween 80 in saline).
-
Equipment: Animal cages, syringes, stopwatch.
Methodology:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-10 per group):
-
Vehicle Control
-
This compound (multiple dose levels)
-
Bromisoval (multiple dose levels)
-
-
Administration: Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Thiopental Injection: After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.[8]
-
Observation: Immediately after thiopental injection, observe the mice for:
-
Onset of sleep: Time from thiopental injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).
-
Duration of sleep: Time from the loss to the regaining of the righting reflex.
-
-
Analysis: Compare the onset and duration of sleep between the control and treated groups. A significant decrease in the onset and/or increase in the duration of sleep indicates a sedative-hypnotic effect.
Figure 3: Workflow for the Thiopental-induced sleeping time test.
Conclusion
Both this compound and Bromisoval function as positive allosteric modulators of the GABA-A receptor, which underlies their sedative and hypnotic effects. While their fundamental mechanism of action is similar, a direct quantitative comparison of their potency and efficacy at the receptor level is hampered by a lack of contemporary data, particularly for this compound. The available in vivo data for Bromisoval provides a benchmark for its sedative and toxicological profile. The provided experimental protocols offer a standardized framework for future research to directly compare these two compounds, which would be invaluable for a more complete understanding of their pharmacological nuances. Such studies would elucidate potential differences in their interaction with GABA-A receptor subtypes and provide a clearer picture of their relative therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the bromureide sedative-hypnotic drugs, bromvaletone (bromisoval) and carbromal, and their chloro analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. What is the mechanism of Bromisoval? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Accurate Acecarbromal Analysis
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds like Acecarbromal is critical for ensuring drug efficacy, safety, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely utilized analytical techniques for the analysis of small molecule drugs. This guide presents an objective comparison of these two methods for the analysis of this compound, providing supporting experimental data and detailed methodologies to aid in the selection and cross-validation of the most appropriate analytical technique.
This compound, a sedative and hypnotic agent, requires precise analytical methods for its determination in bulk drug substances and pharmaceutical formulations.[1] The choice between HPLC and GC-MS is often dependent on the specific requirements of the analysis, including the nature of the sample matrix, the desired sensitivity, and the need for structural confirmation. Cross-validation of results obtained from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[2]
Comparative Analysis of HPLC and GC-MS for this compound
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and chromatographic peak shape. |
| Selectivity | Good. Based on retention time and UV absorbance. | Excellent. Based on retention time and mass spectral fragmentation patterns, providing a high degree of confidence in identification. |
| Sensitivity | Good. Typically in the µg/mL to ng/mL range. | Excellent. Often capable of detecting analytes at lower concentrations than HPLC-UV. |
| Instrumentation | Widely available and relatively straightforward to operate. | More complex instrumentation, requiring expertise in both chromatography and mass spectrometry. |
| Throughput | Generally higher than GC-MS due to shorter run times and less sample preparation. | Can be lower due to longer run times and the potential need for derivatization. |
| Matrix Effects | Can be significant, requiring careful sample preparation and method development. | Can also be affected by matrix components, but the selectivity of MS can help to mitigate this. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase to create a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 220 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity, making it an excellent confirmatory technique.[4]
1. Sample Preparation and Derivatization (if necessary):
-
Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., methanol or ethyl acetate).
-
While this compound may be amenable to direct GC-MS analysis, derivatization can improve its volatility and thermal stability. A common derivatization agent for similar compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The reaction mixture is typically heated to ensure complete derivatization.
2. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program:
-
Initial temperature: e.g., 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum.
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Construct a calibration curve using the peak areas of characteristic ions.
Mandatory Visualizations
Logical Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Signaling Pathway of this compound
This compound is believed to exert its sedative effects by enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[5][6][7]
Caption: this compound's mechanism of action via GABA-A receptor modulation.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC offers a simpler, higher-throughput method suitable for routine quality control, while GC-MS provides unparalleled selectivity and sensitivity, making it ideal for confirmatory analysis and the identification of unknown impurities. The cross-validation of data from both methods provides the highest level of confidence in the analytical results, ensuring the quality and safety of pharmaceutical products containing this compound. The choice of method will ultimately depend on the specific analytical needs and the resources available.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Acecarbromal Versus Barbiturates: A Comparative Analysis of Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) effects of acecarbromal and barbiturates. While both classes of compounds exhibit sedative-hypnotic properties through modulation of the GABAergic system, significant differences exist in their pharmacokinetics, safety profiles, and historical clinical application. This document synthesizes available data to facilitate a comprehensive understanding for research and drug development purposes.
Executive Summary
This compound, a bromoureide derivative, and barbiturates are CNS depressants that enhance the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Barbiturates, a class of drugs derived from barbituric acid, have seen a significant decline in clinical use for anxiety and insomnia due to their narrow therapeutic index, high potential for dependence, and severe overdose risk.[3][4] this compound, also historically used as a sedative and hypnotic, has largely been superseded by safer alternatives, with concerns regarding bromide toxicity with prolonged use.[5][6] This comparison guide outlines the mechanistic similarities and key differences in the pharmacological profiles of these compounds, supported by available preclinical and pharmacokinetic data.
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and barbiturates exert their primary effects on the central nervous system by potentiating the action of GABA, the principal inhibitory neurotransmitter in the brain.[1][2] They bind to distinct allosteric sites on the GABA-A receptor, a ligand-gated chloride ion channel.[3][7] This binding increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[1][7]
While both drug classes enhance GABAergic neurotransmission, a key distinction lies in their effect on the chloride channel. Barbiturates increase the duration of the chloride channel opening, whereas benzodiazepines (a safer class of sedative-hypnotics) increase the frequency of opening.[8] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit excitatory AMPA and kainate receptors, contributing to their more profound CNS depressant effects and lower therapeutic index.[8] The precise modulatory effect of this compound on the GABA-A receptor channel kinetics is not as extensively characterized in the available literature.
Pharmacokinetics and Toxicity
A direct quantitative comparison of the pharmacokinetic and toxicological profiles of this compound and barbiturates is challenging due to the limited availability of contemporary data for this compound. However, data for representative barbiturates, phenobarbital and pentobarbital, are presented below.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Phenobarbital | Pentobarbital |
| Bioavailability (Oral) | Data not available | ~90%[9] | Rapidly absorbed[2] |
| Protein Binding | Data not available | 20-45%[9] | 35-70% |
| Metabolism | Hepatic microsomal enzymes[5] | Hepatic (CYP2C19)[9] | Hepatic microsomal enzymes[2] |
| Elimination Half-life | Data not available | 53-118 hours (adults)[9] | 15-50 hours (adults)[2] |
| Excretion | Renal (as metabolites)[2] | 25% unchanged in urine[8] | Urine (as metabolites)[10] |
Table 2: Comparative Preclinical Toxicity Data (Oral Administration in Mice)
| Compound | LD50 (mg/kg) | Reference |
| This compound | Data not available | |
| Phenobarbital | 168 mg/kg | [11] |
| Pentobarbital | 239 mg/kg | [7] |
| Secobarbital | 267 mg/kg | [4] |
Experimental Protocols
The following are standard preclinical assays used to evaluate the sedative, hypnotic, and motor coordination effects of CNS depressants like this compound and barbiturates.
Rota-rod Test for Motor Coordination
This test assesses the effect of a substance on motor coordination and balance.[12]
Methodology:
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Acclimation: Animals (usually mice or rats) are trained on the apparatus for a set period before the experiment.[13]
-
Procedure:
-
Endpoint: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination.
Loss of Righting Reflex (LORR) Assay for Hypnotic Effect
The LORR assay is a common method to assess the hypnotic (sleep-inducing) effects of a substance.[3]
Methodology:
-
Procedure:
-
Animals are administered the test compound or a vehicle control.
-
At specified intervals, the animal is placed on its back.[3]
-
-
Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within a predetermined time (e.g., 30-60 seconds).[3] The duration of the loss of the righting reflex is measured as an indicator of the hypnotic effect.
GABA-A Receptor Binding Assay
This in vitro assay is used to determine the affinity of a compound for the GABA-A receptor.[15]
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing GABA-A receptors.[15]
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound.[6]
-
Separation and Quantification: The bound and unbound radioligand are separated by filtration. The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.[16]
-
Analysis: The data are used to calculate the binding affinity (Ki) of the test compound for the GABA-A receptor.
Conclusion
This compound and barbiturates share a common mechanism of action by enhancing GABAergic inhibition in the CNS. However, barbiturates have a well-documented narrow therapeutic window and a high potential for abuse and overdose, which has led to their restricted clinical use.[3][4] While quantitative comparative data for this compound is scarce, its classification as a bromoureide raises concerns about bromide toxicity with chronic administration.[5] For drug development professionals, the exploration of novel sedative-hypnotics with improved safety profiles remains a critical area of research. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such candidates.
References
- 1. droracle.ai [droracle.ai]
- 2. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Secobarbital - Wikipedia [en.wikipedia.org]
- 5. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msd.com [msd.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Phenobarbital - Wikipedia [en.wikipedia.org]
- 10. :: Journal of Neurocritical Care [e-jnc.org]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Rotarod test [pspp.ninds.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. benchchem.com [benchchem.com]
Comparative Toxicity of Bromoureide Compounds in Preclinical Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicity of several bromoureide compounds, a class of sedative-hypnotics. The information is compiled from available preclinical studies to assist researchers and drug development professionals in understanding the relative toxicity profiles of these agents. Due to the limited availability of direct comparative studies for all compounds, this guide synthesizes data from various sources. A significant data gap exists for the quantitative toxicity of acecarbromal.
Executive Summary
Data Presentation
Table 1: Acute Toxicity of Bromoureide Compounds (LD50)
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Bromisoval | Rat | Oral | 1000 mg/kg | [5] |
| Bromisoval | Mouse | Intraperitoneal | 3.25 mmol/kg | [3] |
| Carbromal | Rat | Intraperitoneal | 1.8 mmol/kg | [3] |
| This compound | - | - | Data not readily available | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. A lower LD50 indicates higher toxicity. The available data is limited, particularly for the oral route of administration, which is the intended clinical route.
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Bromisoval | Carbromal | This compound | Reference |
| Lipophilicity | Lower | Higher | Data not available | [1] |
| Half-life (in rats) | ~2.5 hours | Longer and more variable | Data not available | [1] |
| Metabolism | Debromination and hydrolysis | Metabolism to active metabolites | Data not available | [1] |
Mechanism of Action: GABA-A Receptor Modulation
Bromoureide compounds are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3] They bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA.[3] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability.[1][3]
References
Comparative Analysis of In Silico Molecular Docking: Acecarbromal and Other Modulators at GABA Receptor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico molecular docking of Acecarbromal to GABA receptor binding sites. Due to the limited direct experimental data on this compound docking, this analysis includes a proposed docking study based on established methodologies and compares its potential interactions with those of known GABAergic modulators. The data presented for alternative compounds are derived from published experimental and computational studies.
Introduction to this compound and the GABAergic System
This compound is a sedative and hypnotic agent whose mechanism of action is understood to involve the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[1] The principal target is the GABA_A receptor, a ligand-gated ion channel that, upon activation by Gamma-Aminobutyric Acid (GABA), allows chloride ions to enter the neuron.[1] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire and thus producing a calming effect.[1] this compound is believed to enhance the activity of the GABA_A receptor by binding to specific sites on the receptor complex, thereby potentiating the effect of GABA.[1] This mechanism is analogous to other well-known sedatives like benzodiazepines and barbiturates, although this compound is structurally distinct.[1]
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target receptor.
Comparative Docking Analysis
| Compound | Receptor Target | Binding Affinity (kcal/mol) | Interacting Residues | Reference/Study Focus |
| Lorazepam | GABA_A | -9.1 | Conserved sequence region from 24 to 384 | Anti-stress natural compounds study[2] |
| Rosmarinic Acid | GABA_A | -8.8 | Conserved sequence region from 24 to 384 | Anti-stress natural compounds study[2] |
| Kaempferol | GABA_A | -9.2 | Conserved sequence region from 24 to 384 | Anti-stress natural compounds study[2] |
| Alprazolam Analog (A3) | GABA_A | -8.1 | Not specified | Alprazolam derivatives study[3] |
| Alprazolam Analog (A8) | GABA_A | -8.2 to -8.4 | E THR 146, E THR 73, D LYS 105 | Alprazolam derivatives study[3] |
| Alprazolam Analog (A9) | GABA_A | -8.0 | B THR 268, C THR 263 | Alprazolam derivatives study[3] |
| Honokiol Derivative (Cmpd 61) | GABA_A | Not specified in kcal/mol | Glu 155, Tyr 97, Phe 200 (H-bonds and π-π) | Plant derivatives screening[4] |
| Muscimol | GABA_A | -26.55 ± 3.42 (Total Binding Free Energy) | α1Thr129, β2Glu155, α1Arg66 | GABA and Muscimol binding mechanism[5] |
| GABA | GABA_A | -19.85 ± 8.83 (Total Binding Free Energy) | α1Thr129, β2Glu155, α1Arg66 | GABA and Muscimol binding mechanism[5] |
Experimental Protocols
The following section details a generalized methodology for performing an in silico molecular docking study of a ligand like this compound with the GABA_A receptor, based on protocols described in the cited literature.
Preparation of the Receptor Structure
-
Retrieval: The three-dimensional crystal structure of the human GABA_A receptor is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4COF.[6]
-
Preparation: The protein structure is prepared for docking using software such as the PrepWiz module of the Schrödinger Suite or AutoDockTools.[6][7] This process typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms and assigning appropriate protonation states.
-
Assigning partial charges (e.g., Kollman charges).[7]
-
Repairing any missing side chains or loops.
-
Energy minimization of the structure to relieve any steric clashes.
-
Ligand Preparation
-
Structure Generation: The 2D structure of this compound and other comparative ligands are drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure. Alternatively, structures can be retrieved from databases like PubChem.
-
Optimization: The 3D structures of the ligands are optimized to find the lowest energy conformation. This can be done using software like the LigPrep module of the Schrödinger Suite. This step involves generating possible ionization states, tautomers, and stereoisomers.
Molecular Docking Procedure
-
Software: Docking can be performed using various software packages such as AutoDock Vina, Molegro Virtual Docker (MVD), or Glide (Schrödinger).[2][3][6]
-
Grid Generation: A docking grid box is defined around the binding site of the receptor. The coordinates for the grid center can be determined from the position of a co-crystallized ligand in the PDB structure or by identifying conserved binding pockets. For instance, in one study, the allosteric site was defined with coordinates x= -20.558, y= -19.574, and z= 127.994 with a grid resolution of 0.20Å.[6]
-
Docking Simulation: The prepared ligands are then docked into the defined grid box of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function. Parameters such as the number of iterations and population size are set (e.g., maximum iteration of 1500 and maximum population size of 50 in MVD).[6]
-
Pose Selection: The resulting docking poses are ranked based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity, which provides an estimate of the binding strength between the ligand and the receptor.
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the amino acid residues of the receptor's binding pocket.[4] This analysis helps in understanding the molecular basis of the ligand's binding.
Visualizations
Experimental Workflow
Caption: Workflow for in silico molecular docking.
GABA_A Receptor Signaling Pathway
Caption: GABA_A receptor signaling pathway.
Conclusion
The provided framework for an in silico molecular docking study of this compound at the GABA_A receptor, supported by comparative data from other modulators, offers valuable insights for drug development professionals. While direct experimental docking data for this compound is pending, the established methodologies and the binding affinities of comparable molecules suggest that this compound likely interacts with key residues within the GABA_A receptor's allosteric sites to potentiate GABAergic neurotransmission. The detailed protocols and visualizations in this guide serve as a practical resource for researchers aiming to further elucidate the molecular interactions of this compound and to design novel therapeutic agents targeting the GABAergic system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. japsonline.com [japsonline.com]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the binding mechanisms of GABA and Muscimol as an avenue to discover novel GABA-mimetic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acecarbromal and Other Sedatives: A Guide for Researchers and Drug Development Professionals
Introduction
Acecarbromal is a sedative and hypnotic agent belonging to the bromoureide class of drugs. It has been utilized for its calming effects in the management of insomnia and anxiety. This guide provides a comparative analysis of this compound against other classes of sedatives, focusing on available data regarding its mechanism of action, and qualitative comparisons based on shared pharmacological principles. It is important to note at the outset that direct head-to-head clinical trial data for this compound against other sedatives is scarce in contemporary scientific literature. Consequently, this guide synthesizes available information to provide a comprehensive overview for research and drug development purposes.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like many other sedatives, exerts its effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] GABA is the principal inhibitory neurotransmitter in the brain, and its primary function is to reduce neuronal excitability.[2]
The GABA-A receptor is a ligand-gated ion channel. When GABA binds to this receptor, it allows chloride ions to enter the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal activity.[1] this compound acts as a positive allosteric modulator of the GABA-A receptor.[1] By binding to a specific site on the receptor complex, it enhances the effect of GABA, leading to increased neuronal inhibition and producing sedative and anxiolytic effects.[2] This mechanism is analogous to that of other well-known sedatives such as benzodiazepines and barbiturates, although this compound is structurally distinct.[2]
References
Safety Operating Guide
Proper Disposal of Acecarbromal: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of acecarbromal, a sedative and hypnotic drug. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with general environmental protection and occupational safety standards.
Hazard Assessment and Regulatory Overview
Disposal of pharmaceutical waste is regulated by federal and state environmental protection agencies.[1][2] These regulations are in place to prevent environmental contamination and protect public health.[1] Key regulatory bodies include the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is classified as controlled.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
-
Respiratory Protection: A dust mask or respirator should be used if handling the powder form to avoid inhalation.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
Step 1: Segregation and Labeling
-
Segregate waste this compound from other laboratory waste streams.
-
Place the waste in a clearly labeled, sealed, and leak-proof container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 77-66-7
-
Date of accumulation
-
Applicable hazard warnings (e.g., "Toxic")
-
Step 2: Temporary Storage
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents and strong acids or bases.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.
-
These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all federal and state regulations, typically through high-temperature incineration.
Alternative On-site Treatment (if permissible and equipped):
In the absence of a readily available disposal service and only if permitted by institutional policy and local regulations, chemical degradation could be considered. However, this should only be performed by trained personnel with appropriate expertise and equipment. A potential, though not officially validated, method for a related compound involves alkaline hydrolysis.
Disclaimer: The following is a generalized protocol and has not been specifically validated for this compound. It should be adapted and validated by qualified personnel.
Experimental Protocol: Alkaline Hydrolysis (for informational purposes only)
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction: Slowly add the this compound waste to the NaOH solution in a suitable reaction vessel, with constant stirring. The ratio should be sufficient to ensure complete hydrolysis.
-
Heating: Gently heat the mixture to approximately 50-60°C to accelerate the hydrolysis. The reaction should be monitored for completion (e.g., by TLC or LC-MS). Potential hydrolysis products could include bromide salts, urea derivatives, and organic acids.
-
Neutralization: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.
-
Disposal of Hydrolyzed Solution: The neutralized solution may be disposable down the drain with copious amounts of water, provided it meets local wastewater discharge regulations and does not contain other hazardous components. Consult your EHS department for guidance.
Data Presentation
| Property | Value |
| Chemical Name | N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide |
| CAS Number | 77-66-7 |
| Molecular Formula | C9H15BrN2O3 |
| Molecular Weight | 279.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and alcohol |
| Assumed Hazard Class | Hazardous Pharmaceutical Waste |
| Primary Disposal Method | Incineration via licensed contractor |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Acecarbromal
Essential Safety and Handling Guide for Acecarbromal
This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, a hypnotic and sedative drug of the ureide group.[1] Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals. A substance-specific risk assessment should be conducted prior to handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Minimum PPE Requirements | Enhanced Precautions (High Splash/Aerosol Potential) |
| Storage & Transport | • Safety Glasses• Lab Coat• Nitrile Gloves | Not Applicable |
| Weighing & Transfer (Solid) | • Safety Goggles• Lab Coat• Double Nitrile Gloves• Long Pants• Closed-toe Shoes | • All Minimum PPE• Chemical-resistant Gown• Face Shield• Respiratory Protection (if not in a fume hood)[2] |
| Solution Preparation | • Safety Goggles• Lab Coat• Double Nitrile Gloves[2]• Long Pants• Closed-toe Shoes | • All Minimum PPE• Chemical-resistant Apron or Gown[2]• Face Shield |
| Spill Cleanup | • Safety Goggles• Lab Coat or Gown• Double Nitrile Gloves• Shoe Covers | • All Minimum PPE• Face Shield• Respiratory Protection |
| Waste Disposal | • Safety Goggles• Lab Coat• Nitrile Gloves | Not Applicable |
Operational Plan: Safe Handling Protocol
All procedures involving this compound should be performed in a designated area within a laboratory, preferably inside a chemical fume hood to minimize inhalation risk.[2]
Preparation
-
Area Setup : Before beginning work, ensure the designated area, such as a chemical fume hood, is clean and uncluttered. Cover the work surface with disposable, absorbent bench paper.[2]
-
PPE Donning : Put on all required personal protective equipment as specified in the table above. Ensure gloves are inspected for any tears or holes.[3]
-
Emergency Equipment : Confirm that a safety shower, eyewash station, and a spill kit are readily accessible.[4]
Weighing and Transferring (Solid this compound)
-
Location : Always weigh solid this compound powder inside a chemical fume hood to prevent the inhalation of dust particles.[2]
-
Technique : Use a tared container to minimize transfer steps and potential for spills.[2] Handle the compound gently to avoid creating airborne dust.
Preparing Solutions
-
Location : Conduct all dissolution procedures within a fume hood.[2]
-
Technique : Add the solid this compound to the solvent slowly and carefully to prevent splashing.[2] If using a magnetic stirrer, ensure the stir speed is increased gradually to avoid splashing.
Disposal Plan
All this compound waste is considered chemical waste and must be disposed of in accordance with local, regional, national, and international regulations.[5]
Segregation and Collection
-
Solid Waste : Contaminated items such as gloves, bench paper, and disposable lab coats should be placed in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste : Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers : Empty original containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Scratch out all personal information on the prescription label before disposing of or recycling the container.[6]
Final Disposal
-
Take-Back Programs : The most preferred method of disposal is a community drug take-back program.[7]
-
Household Trash (for small quantities, if no take-back is available) :
-
Remove the drug from its original container.[6]
-
Mix the medicine with an unappealing substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[6]
-
Place the mixture into a sealed plastic bag or other container to prevent leakage.[7]
-
Dispose of the sealed container in the household trash.[6]
-
-
Professional Disposal : For larger quantities, arrange for pickup and disposal by a licensed chemical waste management company.[8] Incineration is a highly effective disposal method.[9]
First Aid Measures
Immediate action is crucial in the event of exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][5] Seek immediate medical attention from an ophthalmologist.[10]
-
Skin Contact : Remove all contaminated clothing immediately.[3] Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[2]
-
Inhalation : Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[5] If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. Call emergency services (999 or 112) and be prepared to provide information on the substance taken, the amount, and the time of ingestion.[11][12]
This compound Spill Response Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. actenviro.com [actenviro.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Overdose First Aid | St John Ambulance [sja.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
